Bupropion is an antidepressant and smoking cessation agent that undergoes extensive hepatic metabolism, with less than 1% of the administered dose excreted unchanged in urine [1] [2]. The primary metabolic pathway is t-butyl hydroxylation catalyzed almost exclusively by the cytochrome P450 enzyme CYP2B6, resulting in the formation of hydroxybupropion [1] [3]. This metabolite is pharmacologically active and contributes significantly to the therapeutic effects of bupropion, with plasma exposure exceeding that of the parent drug by an order of magnitude [1] [4]. Understanding the CYP2B6-mediated metabolism of bupropion is essential for predicting drug interactions, individualizing therapy, and guiding drug development efforts.
Bupropion is administered clinically as a racemic mixture of R- and S-enantiomers, and its metabolism exhibits significant stereoselectivity [1] [4] [2]. The hydroxylation of the t-butyl group creates a second chiral center, potentially yielding four diastereomeric hydroxylated metabolites. However, only 2S,3S- and 2R,3R-hydroxybupropion have been detected in human plasma, likely due to steric hindrance preventing the formation of 2S,3R- and 2R,3S-hydroxybupropion [1] [4]. The pharmacological activity of these metabolites differs significantly, with S,S-hydroxybupropion demonstrating substantially greater potency in antidepressant and smoking cessation assays compared to R,R-hydroxybupropion [1] [4].
The following diagram illustrates the primary metabolic pathway of bupropion:
Figure 1: CYP2B6-mediated metabolic pathway of bupropion to this compound. CYP2B6 serves as the primary catalyst, requiring electron transfer from P450 oxidoreductase (POR) and cytochrome b5 for enzymatic activity.
The CYP2B6 gene is highly polymorphic, with numerous allelic variants significantly affecting enzyme expression and function [1]. These genetic polymorphisms contribute to substantial interindividual variability in bupropion metabolism and clinical response. Research using insect cell coexpression systems containing CYP2B6, POR, and cytochrome b5 has demonstrated that different CYP2B6 variants exhibit markedly different catalytic efficiencies for bupropion hydroxylation [1].
Based on intrinsic clearance values, the relative activities of various CYP2B6 variants for S,S-hydroxybupropion formation follow this order: CYP2B6.4 > CYP2B6.1 > CYP2B6.17 > CYP2B6.5 > CYP2B6.6 ≈ CYP2B6.26 ≈ CYP2B6.19 > CYP2B6.7 > CYP2B6.9 > > CYP2B6.16 and CYP2B6.18. For R,R-hydroxybupropion formation, the order is: CYP2B6.17 > CYP2B6.4 > CYP2B6.1 > CYP2B6.5 ≈ CYP2B6.19 ≈ CYP2B6.26 > CYP2B6.6 > CYP2B6.7 ≈ CYP2B6.9 > > CYP2B6.16 and CYP2B6.18 [1]. Although Vmax and Km values vary widely among these variants, stereoselectivity is generally preserved, with Clint(S,S-hydroxybupropion)/Clint(R,R-hydroxybupropion) ratios ranging from 1.8 to 2.9, except for CYP2B6.17, which shows reduced enantioselectivity [1].
Table 1: Functional Classification of Common CYP2B6 Genetic Variants Based on Bupropion Hydroxylation Activity
| CYP2B6 Variant | Key Amino Acid Changes | Functional Category | Impact on Bupropion Hydroxylation |
|---|---|---|---|
| CYP2B6.1 (Wild-type) | None | Normal metabolizer | Reference activity |
| CYP2B6.4 | K262R | Rapid metabolizer | Increased activity |
| CYP2B6.5 | R172Q | Reduced metabolizer | Diminished activity |
| CYP2B6.6 | Q172H + K262R | Reduced metabolizer | Diminished activity |
| CYP2B6.7 | Q172H + K262R + I391T | Reduced metabolizer | Diminished activity |
| CYP2B6.9 | I391T | Reduced metabolizer | Diminished activity |
| CYP2B6.16 | I328T | Deficient metabolizer | Defective activity |
| CYP2B6.18 | I328T | Deficient metabolizer | Defective activity |
The CYP2B6*6 allele (containing both Q172H and K262R substitutions) is particularly clinically significant due to its high frequency across ethnic populations (ranging from 14-62%) and its substantial impact on bupropion metabolism [5]. This allele affects both enzyme expression and function through multiple mechanisms, including disrupted splicing that reduces overall CYP2B6 protein expression and altered protein structure that modifies catalytic properties [5]. In human liver microsomes, the CYP2B66 allele is associated with reduced total CYP2B6 protein content [5]. Clinical studies demonstrate that CYP2B66/*6 homozygotes exhibit significantly lower hydroxylation of both bupropion enantiomers compared to wild-type individuals, as measured by plasma this compound/bupropion AUC ratios and urinary this compound formation clearances [2].
The relationship between CYP2B6 genetics and bupropion efficacy has been demonstrated in smoking cessation studies. Research by Lee et al. showed that among smokers carrying the CYP2B66 allele, bupropion produced significantly higher abstinence rates than placebo at the end of treatment and at 6-month follow-up [6]. In contrast, carriers of the wild-type CYP2B61/1 genotype showed no significant difference in smoking cessation rates between bupropion and placebo [6]. This differential response may be related to altered bupropion and metabolite exposure in slow metabolizers. Additionally, the CYP2B64 allele, which encodes an enzyme with higher metabolic activity, has been associated with lower success rates in bupropion-assisted smoking cessation, potentially due to rapid formation and clearance of active metabolites [6].
Various expression systems have been employed to study CYP2B6-mediated bupropion metabolism, including Escherichia coli, Spodoptera frugiperda (Sf9) insect cells, Trichoplusia ni cells, and COS-1 cells [1] [5]. The choice of expression system can influence observed enzymatic parameters, making direct comparisons between studies using different systems challenging. Recent investigations have utilized insect cell coexpression systems containing CYP2B6 variants along with POR and cytochrome b5 to provide a more physiologically relevant environment for assessing catalytic activity [1]. These systems allow for controlled expression of specific CYP2B6 variants while maintaining the necessary electron transfer partners required for P450 function.
For comprehensive metabolic studies, researchers have developed physiologically based pharmacokinetic (PBPK) models that incorporate CYP2B6-mediated hydroxylation of bupropion, additional metabolism via CYP2C19 and 11β-HSD, and binding to pharmacological targets [7]. These models can simulate the impact of CYP2B6 polymorphisms (normal, poor, intermediate, and rapid metabolizers) and predict drug-drug interactions, providing a valuable tool for drug development and clinical trial design [7]. The PBPK approach allows researchers to explore complex drug-drug-gene interactions that would be difficult and expensive to study clinically.
Table 2: Key Kinetic Parameters for Bupropion Hydroxylation by CYP2B6 in Different Experimental Systems
| Experimental System | Substrate | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (μL/min/pmol P450) | Reference |
|---|---|---|---|---|---|
| Recombinant CYP2B6.1 | R-bupropion | 89 ± 14 | Not specified | Not specified | [1] |
| Recombinant CYP2B6.1 | S-bupropion | 89 ± 14 | Not specified | Not specified | [1] |
| Human liver microsomes | Racemic bupropion | 89 ± 14 | Not specified | Not specified | [3] |
| Expressed CYP2B6.1 (with Cyt b5) | Bupropion | 14.9 ± 5.1 | 228.2 ± 24.2 | 15.3 | [5] |
| Expressed CYP2B6.6 (with Cyt b5) | Bupropion | 28.3 ± 7.8 | 144.3 ± 14.5 | 5.1 | [5] |
| Human liver microsomes | Bupropion | 85 | Not specified | Not specified | [3] |
The stereoselective analysis of bupropion and its metabolites requires sophisticated chromatographic techniques. Modern assays typically employ LC-MS/MS systems with chiral stationary phases to separate and quantify the enantiomers of both parent drug and metabolites [4]. One validated method uses an α1-acid glycoprotein column (100×2 mm, 5 μm) with chiral guard cartridge and a mobile phase consisting of 20 mM formate buffer (pH 5.7) and methanol delivered at a flow rate of 0.22 ml/min with gradient elution [4]. This method achieves baseline separation of R- and S-bupropion (retention times 4.9 and 6.0 minutes in incubation samples) and (S,S)- and (R,R)-hydroxybupropion (retention times 5.3 and 8.8 minutes in incubation samples) [4].
For enzyme incubation studies, typical reaction mixtures contain 0.5 mg/ml protein (for human liver microsomes) or 2 pmol/ml CYP2B6, racemic bupropion, and an NADPH regenerating system in 50 mM potassium phosphate buffer (pH 7.4) [4]. Reactions are conducted in 96-well plates at 37°C and terminated by adding ice-cold acetonitrile containing internal standards (typically deuterated analogs such as this compound-d6) [4]. After centrifugation, the supernatant is analyzed directly or following concentration steps. For substrate saturation experiments, bupropion concentrations typically range from 2-1000 μM, with incubation times up to 20 minutes to ensure linearity with respect to time and protein concentration [4].
This compound is not merely a metabolic product but an active metabolite with substantial contributions to bupropion's therapeutic effects. Pharmacodynamic studies demonstrate that this compound shows similar or greater potency compared to bupropion in blocking dopamine and norepinephrine transporters and antagonizing α4β2 nicotinic receptors in vitro [8]. In animal models, this compound reverses affective and somatic nicotine withdrawal signs, with the (2S,3S)-enantiomer exhibiting higher potency than the (2R,3R)-enantiomer [6]. These pharmacological activities, combined with the substantially higher (approximately 10-fold) plasma exposure of this compound compared to the parent drug at steady state, support its important role in mediating bupropion's clinical effects [8].
Clinical evidence strongly supports the therapeutic relevance of this compound. In a randomized controlled trial of African American light smokers, higher this compound concentrations (per µg/mL) were significantly associated with better smoking cessation outcomes at weeks 3, 7, and 26 (OR=2.82, 2.96, and 2.37, respectively) [8]. In contrast, bupropion levels alone did not predict cessation outcomes, highlighting the importance of the metabolite rather than the parent drug [8]. These findings suggest that variability in CYP2B6-mediated this compound formation significantly influences treatment response and that dosing strategies aimed at achieving specific this compound targets (e.g., 0.7 µg/mL) could potentially improve bupropion's efficacy [8].
Bupropion's metabolism is susceptible to drug interactions with agents that inhibit or induce CYP2B6 activity. Strong CYP2B6 inhibitors can substantially reduce this compound formation, potentially diminishing clinical efficacy. For example, clopidogrel, an antiplatelet drug and CYP2B6 inhibitor, decreases this compound AUC by 60% after pretreatment with 75 mg [7]. Similarly, voriconazole, a dual CYP2B6 and CYP2C19 inhibitor, causes approximately 90% reduction in the this compound to bupropion AUC plasma ratio when administered shortly before bupropion [7].
Conversely, CYP2B6 inducers can enhance bupropion metabolism, potentially leading to reduced parent drug exposure. HIV patients receiving bupropion who initiate antiretroviral therapy with ritonavir, a CYP2B6 inducer, exhibit a 57% decrease in bupropion AUC [7]. Similarly, rifampicin, a potent inducer of both CYP2B6 and CYP2C19, significantly increases bupropion metabolism [7]. These interactions highlight the importance of considering concomitant medications when prescribing bupropion and potentially adjusting doses based on the interacting drug's effect on CYP2B6 activity.
Several antidepressants commonly co-prescribed with bupropion can inhibit its metabolism. In vitro studies demonstrate IC50 values for inhibition of bupropion hydroxylation as follows: paroxetine (1.6 μM), fluvoxamine (6.1 μM), sertraline (3.2 μM), desmethylsertraline (19.9 μM), fluoxetine (59.5 μM), norfluoxetine (4.2 μM), and nefazodone (25.4 μM) [3]. Weaker inhibition is observed with venlafaxine, O-desmethylvenlafaxine, citalopram, and desmethylcitalopram [3]. These findings suggest the potential for clinically significant interactions when bupropion is combined with these agents.
The CYP2B6-mediated metabolism of bupropion to this compound represents a critical pathway with significant implications for personalized medicine and drug development. The substantial interindividual variability in this pathway, driven primarily by genetic polymorphisms and drug interactions, contributes to differences in treatment response and adverse effect profiles. Understanding these factors enables more precise dosing strategies and informed concomitant medication choices.
For research applications, the experimental systems and analytical methods described provide robust tools for investigating CYP2B6 activity and inhibition. The continued refinement of PBPK models incorporating CYP2B6 genetic polymorphisms offers promising approaches for predicting complex drug-drug-gene interactions during drug development. Furthermore, the recognition of this compound as a critical active metabolite underscores the importance of comprehensive metabolic profiling in pharmacokinetic studies rather than focusing solely on parent drug concentrations.
| Pharmacological Target | Bupropion (Racemate) | (2R,3R)-Hydroxybupropion | (2S,3S)-Hydroxybupropion | Experimental System |
|---|---|---|---|---|
| Norepinephrine Transporter (NET) Uptake Inhibition (IC50) | 1.9 μM [1] | 520 nM [1] | 790 nM [1] | Rat brain synaptosomes [1] |
| Dopamine Transporter (DAT) Uptake Inhibition (IC50) | 550 nM [1] | >10 μM [1] | >10 μM [1] | Rat brain synaptosomes [1] |
| Human α4β2 Nicotinic Receptor Antagonism (IC50) | 3.3 μM [1] | 1.6 μM [1] | 1.4 μM [1] | Heterologously expressed in SH-EP1 cells [1] |
| Human α3β4 Nicotinic Receptor Antagonism (IC50) | 7.2 μM [1] | 4.2 μM [1] | 4.4 μM [1] | Heterologously expressed in SH-EP1 cells [1] |
| Relative Plasma Exposure (AUC) in Humans | Reference | >20-fold higher than (S,S) [2] [3] | >20-fold lower than (R,R) [2] [3] | Healthy volunteers administered racemic bupropion [2] [4] [3] |
To support your research, here are detailed methodologies for the key experiments cited in the data above.
This protocol measures the inhibition of neurotransmitter reuptake by test compounds [1].
This protocol assesses the ability of compounds to block the function of specific human nicotinic acetylcholine receptors (nAChRs) [1].
This advanced technique is required to separate and quantify the enantiomers of bupropion and its metabolites in biological samples like human plasma [2] [3].
The following diagram illustrates the metabolic formation of this compound and its key mechanisms of action.
Bupropion metabolism and key pharmacological actions of the active (2S,3S)-hydroxybupropion enantiomer.
| Compound | DAT, Uptake (IC50, μM) | NET, Uptake (IC50, μM) | SERT, Uptake (IC50, μM) | α3β4 Nicotinic (IC50, μM) | α4β2 Nicotinic (IC50, μM) |
|---|---|---|---|---|---|
| Bupropion | 0.66 [1] | 1.85 [1] | Inactive [1] [2] | 1.8 [1] | 12 [1] |
| R,R-Hydroxybupropion | Inactive [1] | 9.9 [1] | Inactive [1] | 6.5 [1] | 31 [1] |
| S,S-Hydroxybupropion | 0.63 [1] | 0.24 [1] | Inactive [1] | 11 [1] | 3.3 [1] |
| Threohydrobupropion | 47 (rat) [1] | 16 (rat) [1] | 67 (rat) [1] | 14 (rat) [1] | No Data |
IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency. DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter.
The primary mechanism of hydroxybupropion is dual inhibition of the norepinephrine (NET) and dopamine (DAT) transporters [2]. Unlike many antidepressants, it has no significant activity on the serotonin transporter (SERT), which contributes to its unique side effect profile [2] [3]. Additionally, this compound is a non-competitive antagonist of specific nicotinic acetylcholine receptors (nAChRs), such as α4β2 and α3β4, and evidence suggests it is more potent in this role than the parent bupropion [1] [3] [4].
The following diagram illustrates the proposed signaling pathways and molecular interactions through which this compound exerts its effects.
This compound's proposed mechanisms of action in the synaptic cleft.
This compound is formed from bupropion primarily via hydroxylation by the hepatic enzyme CYP2B6 [1] [5] [6]. It has a long elimination half-life of approximately 20±5 hours and reaches steady-state concentrations within about 8 days of repeated bupropion dosing [1] [3].
Crucially, after oral administration of bupropion, systemic exposure to this compound is substantially higher than to the parent drug, leading to the perspective that bupropion functions largely as a prodrug for this compound [1].
The quantitative data on this compound's activity is typically derived from standardized in vitro assays.
The unique pharmacodynamic profile of this compound contributes significantly to the therapeutic effects of bupropion in major depressive disorder and smoking cessation [1] [4]. Its dual inhibition of dopamine and norepinephrine is associated with improvements in fatigue and anhedonia, while its antagonism of nicotinic receptors is thought to disrupt the reward pathways associated with nicotine addiction [2] [3] [4].
Research efforts are exploring this compound and its analogs as potential scaffolds for developing treatments for other CNS disorders, such as cocaine and methamphetamine addiction [4]. The (2S,3S)-enantiomer of this compound is considered a particularly viable and promising candidate for future clinical development [4].
The molecular basis and functional consequences of nAChR antagonism by bupropion and its metabolites have been characterized through various experimental approaches.
Research on the Torpedo californica nAChR, a model muscle-type receptor, has identified two distinct bupropion binding sites within the receptor's transmembrane domain [1]:
The following diagram illustrates the localization of these binding sites on the nAChR.
Key methodologies from the cited studies are outlined below.
| Experimental Goal | Detailed Protocol & System | Key Findings / Readout |
|---|
| Identify Binding Sites | Photolabeling with [¹²⁵I]SADU-3-72 [1]:
The nAChR antagonism has clear functional consequences in preclinical models [3]:
Bupropion is clinically administered as a racemic mixture of its R- and S-enantiomers, which introduces complexity in understanding its pharmacokinetics and pharmacodynamics. The metabolism of bupropion creates additional chiral centers, particularly through the formation of its hydroxy metabolite, resulting in distinct diastereomers with different pharmacological properties and disposition characteristics. This compound exists primarily as two diastereomers: (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion, as the (R,S) and (S,R) configurations are sterically hindered and typically not observed [1].
The stereoselective disposition of these compounds is crucial for understanding bupropion's clinical effects and interindividual variability. Evidence from preclinical studies demonstrates that the pharmacological activity of bupropion metabolites is highly stereospecific, with (S,S)-hydroxybupropion showing significantly greater potency in various models compared to its (R,R)-counterpart [2]. This technical guide comprehensively examines the stereoselective disposition of this compound, integrating current research findings, analytical methodologies, and clinical implications for drug development professionals and researchers.
The stereochemical complexity of bupropion and its metabolites begins with the parent compound, which contains one chiral center. Upon metabolic transformation, additional chiral centers are introduced, creating complex relationships between the different molecular species:
Structural relationships and metabolic pathways of bupropion stereoisomers
This structural framework demonstrates how a single racemic parent drug gives rise to multiple stereochemically distinct metabolites, each with potentially different pharmacological profiles, clearance mechanisms, and tissue distribution patterns. Understanding these relationships is fundamental to interpreting the stereoselective disposition data discussed in subsequent sections.
Table 1: Stereoselective Exposure Parameters of Bupropion and Metabolites in Human Plasma
| Compound | Plasma AUC Ratio (Relative to R-BUP) | Cmax Ratio (Relative to R-BUP) | Half-Life (hours) | Reference |
|---|---|---|---|---|
| R-Bupropion | 1.0 (reference) | 1.0 (reference) | 34.6 ± 52.1 | [3] |
| S-Bupropion | 0.45 | 0.45 | 19.9 ± 13.3 | [3] |
| (R,R)-OHB | 5.2 | 5.4 | 48.7 ± 29.4 | [3] [4] |
| (S,S)-OHB | 0.08 | 0.06 | 34.8 ± 14.4 | [3] [4] |
Research demonstrates marked stereoselectivity in this compound disposition, with (R,R)-hydroxybupropion achieving 5.2-fold higher plasma exposure compared to R-bupropion, while (S,S)-hydroxybupropion exposure is substantially lower at only 8% of the R-bupropion level [3]. This differential exposure results from both stereoselective metabolism and elimination. The (R,R)-diastereomer shows an elimination half-life approximately 40% longer than the (S,S)-diastereomer, contributing to its accumulation [4].
In rat models, brain-to-plasma unbound concentration ratios (Kp,uu) of this compound diastereomers demonstrate time-dependent changes, suggesting active carrier-mediated transport at the blood-brain barrier and/or within-brain metabolism [5]. Between 4-6 hours post-dose, Kp,uu values were approximately 1 for this compound metabolites, indicating equilibrium between plasma and brain compartments, unlike the parent bupropion enantiomers which showed Kp,uu values <1 [5].
Table 2: Stereoselective Formation and Elimination Parameters of this compound
| Parameter | (R,R)-OHB | (S,S)-OHB | Ratio (RR/SS) | Reference |
|---|---|---|---|---|
| Formation Clearance | Moderate | Higher than RR | ~0.3 | [6] [1] |
| Elimination Rate | Slower | Faster | - | [4] |
| Fraction of Bupropion Clearance | 34% (R-BUP) | 12% (S-BUP) | 2.8 | [6] |
| Enzymatic Regulation | CYP2B6 | CYP2B6 (3x faster for S-BUP) | - | [1] |
The fraction of bupropion clearance accounted for by this compound formation shows significant stereoselectivity, with approximately 34% of R-bupropion clearance and only 12% of S-bupropion clearance occurring via this pathway [6]. This differential contributes substantially to the observed exposure differences and has important implications for predicting drug-drug interactions in patients receiving bupropion therapy.
The metabolism of bupropion to this compound involves complex enzymatic processes that exhibit marked stereoselectivity. The primary enzyme responsible for bupropion hydroxylation is cytochrome P450 2B6 (CYP2B6), which demonstrates preferential activity toward specific enantiomers [1]. Research indicates that CYP2B6-mediated hydroxylation occurs approximately three times faster for (S)-bupropion compared to (R)-bupropion [1]. This stereoselectivity in formation contributes significantly to the observed disposition differences between the diastereomers.
Beyond hepatic metabolism, recent evidence indicates that extrahepatic tissues contribute to the stereoselective metabolism of bupropion. Studies utilizing cellular fractions from human intestine demonstrate striking stereoselective reduction of bupropion, suggesting that first-pass intestinal metabolism may play a previously underappreciated role in the overall stereoselective disposition of bupropion and its metabolites [2]. This finding has important implications for predicting bioavailability and drug-drug interactions, particularly for orally administered bupropion formulations.
The metabolic pathway involves an initial hydroxylation of the tert-butyl group by CYP2B6, followed by spontaneous cyclization to form the morpholinol structure of this compound [2]. Only the (2R,3R) and (2S,3S) diastereomers are observed in significant quantities, as the (R,S) and (S,R) configurations are sterically hindered and not typically detected in biological systems [1].
Table 3: Analytical Methods for Stereoselective Quantification of this compound
| Method Component | Specifications | Performance Characteristics | Reference |
|---|---|---|---|
| Chromatographic Column | α1-acid glycoprotein; Lux Cellulose-3; AGP | Enantiomer separation | [1] [7] [4] |
| Mobile Phase | Gradient: methanol/acetonitrile/ammonium bicarbonate/ammonium hydroxide | Peak resolution | [7] |
| Detection System | LC-MS/MS with ESI+ and MRM | High sensitivity and specificity | [7] [1] |
| Quantification Range | 0.3-200 ng/mL (BUP); 0.3-1000 ng/mL (OHB) | Linear response | [7] |
| Sample Volume | 50 μL human plasma | Suitable for clinical studies | [7] |
| Extraction Efficiency | ≥70% for all analytes | Reliable recovery | [7] |
The development of robust stereoselective analytical methods has been crucial for advancing understanding of this compound disposition. Modern methods typically utilize specialized chiral columns coupled with tandem mass spectrometry to achieve the necessary sensitivity and specificity for quantifying individual diastereomers in biological matrices [7] [1] [4]. These methods must successfully resolve the diastereomers while maintaining efficiency for high-throughput applications in clinical research settings.
A particularly advanced method described in the literature utilizes a Lux 3μ Cellulose-3 column with gradient elution using methanol:acetonitrile:ammonium bicarbonate:ammonium hydroxide, achieving baseline separation of all stereoisomers of bupropion and its metabolites with a limit of quantification of 0.3 ng/mL for this compound diastereomers [7]. This sensitivity enables detailed pharmacokinetic characterization even at low concentrations encountered in single-dose studies or in poor metabolizer populations.
Comprehensive validation of stereoselective methods includes assessment of precision (intra-day and inter-day CV% <15%), accuracy (85-115%), extraction efficiency (≥70%), and stability under various storage and processing conditions [7] [4]. The potential for racemization during sample processing and analysis must be rigorously evaluated, as bupropion enantiomers have been shown to racemize under physiological conditions, while this compound diastereomers exhibit greater stability [1].
The stereoselective disposition of this compound has profound implications for its pharmacological effects, as significant differences exist in the activity profiles of the individual diastereomers. Preclinical studies demonstrate that (S,S)-hydroxybupropion possesses substantially greater pharmacological potency compared to the (R,R)-diastereomer across multiple therapeutic targets:
This disconnect between exposure and activity presents both challenges and opportunities for drug development. While (R,R)-hydroxybupropion achieves higher systemic exposure, its lower potency may limit its therapeutic contribution, whereas the more potent (S,S)-diastereomer may drive efficacy despite lower concentration.
The stereoselective disposition of this compound significantly influences bupropion's drug interaction profile, particularly its potent inhibition of CYP2D6. Recent research demonstrates that bupropion's metabolites, including this compound, play a crucial role in this clinically important interaction:
These findings illustrate the importance of considering metabolite stereochemistry when predicting and managing drug-drug interactions in clinical practice, particularly for drugs like bupropion that generate multiple active metabolites with stereoselective disposition.
Objective: To characterize stereoselective metabolism of bupropion to this compound in human liver microsomes [2] [6].
Materials and Reagents:
Procedure:
Key Parameters:
Objective: To characterize stereoselective pharmacokinetics of this compound diastereomers in human subjects [3] [7].
Study Population: Healthy volunteers or patient populations of interest (e.g., CYP2B6 genetic variants)
Dosing and Sampling:
Analytical Method:
Data Analysis:
The stereoselective disposition of this compound represents a compelling example of how chiral considerations significantly impact drug metabolism, pharmacological activity, and clinical outcomes. The substantial differences in exposure, distribution, and activity between the (R,R) and (S,S) diastereomers highlight the limitations of achiral bioanalysis and the importance of stereoselective assessment in drug development.
Future research directions should focus on further elucidating the transport mechanisms responsible for the observed tissue distribution patterns, particularly at the blood-brain barrier where this compound may exert its primary therapeutic effects. Additionally, more comprehensive evaluation of the pharmacogenomic factors influencing stereoselective metabolism and disposition may help explain the substantial interindividual variability observed in clinical response to bupropion therapy.
Bupropion undergoes extensive first-pass metabolism primarily in the liver, with CYP2B6 serving as the principal enzyme responsible for its bioactivation to hydroxybupropion. Following oral administration, bupropion is rapidly absorbed from the gastrointestinal tract but experiences significant presystemic metabolism, resulting in limited systemic bioavailability of the parent drug. The transformation to this compound represents the primary metabolic pathway, with this metabolite reaching plasma concentrations that substantially exceed those of bupropion itself at steady state. The metabolic fate of bupropion involves multiple parallel pathways mediated by distinct enzyme systems, including cytochrome P450 enzymes and carbonyl reductases, yielding several pharmacologically active metabolites that contribute to its overall clinical effects. [1] [2]
The following diagram illustrates the complete metabolic pathway of bupropion, highlighting the formation of this compound and other metabolites through various enzymatic processes:
Figure 1: Comprehensive Metabolic Pathway of Bupropion and Enzyme Systems
The relative exposure and elimination half-lives of bupropion and its major metabolites demonstrate why this compound is considered the primary pharmacologically active species despite being a metabolite. After oral administration, this compound exhibits an area under the curve (AUC) that is approximately 20 times greater than that of the parent bupropion, with a substantially longer elimination half-life that supports once-daily dosing regimens. The table below summarizes the key pharmacokinetic parameters for bupropion and its active metabolites:
Table 1: Pharmacokinetic Parameters of Bupropion and Its Active Metabolites
| Compound | AUC Relative to Bupropion | Elimination Half-Life (hours) | Cmax Relative to Bupropion | Time to Steady-State |
|---|---|---|---|---|
| Bupropion | 1.0 | 10.8 | 1.0 | 3-4 days |
| This compound | 16-20 | 15-25 | 4-7 | 8 days |
| Threohydrobupropion | 11.2 | 31 | Not specified | Not specified |
| Erythrohydrobupropion | 2.5 | 22 | Not specified | Not specified |
The extensive conversion of bupropion to this compound is evidenced by pharmacokinetic studies showing that this compound plasma concentrations reach levels 4-7 times higher than bupropion at peak (Cmax) and maintain 16-20 times greater overall exposure (AUC). This significant accumulation occurs because this compound has a substantially longer elimination half-life (15-25 hours) compared to bupropion (approximately 10.8 hours), allowing it to reach steady-state concentrations within approximately eight days of repeated dosing. The combination of extensive formation and reduced clearance of this compound means that from a pharmacokinetic perspective, bupropion functions largely as a prodrug to this compound, particularly with chronic dosing. [1]
The formation kinetics of this compound and other metabolites have been characterized through in vitro studies using human liver microsomes and recombinant enzyme systems. These investigations have quantified the enzymatic parameters for the major metabolic pathways, providing insight into the relative contribution of each transformation to overall bupropion clearance:
Table 2: Enzyme Kinetic Parameters for Bupropion Metabolism
| Metabolic Pathway | Enzyme(s) Involved | Vmax (pmol/min/mg protein) | Km (μM) | Fraction of Total Clearance |
|---|---|---|---|---|
| This compound formation | CYP2B6 | 3623 | 89 | 21% (racemic) |
| Threohydrobupropion formation | Carbonyl reductase/11β-HSD1 | 98.4 | 186.3 | 50% (R-bupropion), 82% (S-bupropion) |
| Erythrohydrobupropion formation | Carbonyl reductase/11β-HSD1 | 2.6 | 41.4 | 8% (R-bupropion), 4% (S-bupropion) |
| 4′-OH-bupropion formation | CYP2C19 | Not specified | Not specified | 8% (R-bupropion), 2% (S-bupropion) |
The fraction metabolized (fm) data demonstrate that different metabolic pathways dominate for each bupropion enantiomer. While CYP2B6-mediated hydroxylation accounts for approximately 21% of racemic bupropion clearance, carbonyl reduction represents the predominant clearance pathway, especially for S-bupropion where it constitutes approximately 86% of total elimination. The stereoselective metabolism of bupropion enantiomers explains the observed in vivo exposure ratios, with R-bupropion concentrations being 3- to 6-fold higher than S-bupropion in humans due to differential metabolic clearance. [4]
Bupropion is administered clinically as a racemic mixture containing both R- and S-enantiomers, which undergo distinct metabolic fates resulting in stereoselective pharmacokinetics. The introduction of a second chiral center during the formation of this compound creates the potential for four stereoisomers, but in humans, only (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion are formed due to steric hindrance that prevents the formation of the cis-diastereomers. This stereoselective metabolism leads to dramatically different exposure patterns between the stereoisomers, with R,R-hydroxybupropion exposures being 15- to 65-fold higher than S,S-hydroxybupropion in clinical studies. Despite its lower exposure, S,S-hydroxybupropion is believed to be primarily responsible for bupropion's smoking cessation activity, demonstrating that stereochemical considerations are essential for understanding its pharmacodynamics. [1] [4]
The following diagram illustrates the stereoselective metabolic pathways of bupropion enantiomers and their resulting active metabolites:
Figure 2: Stereoselective Metabolic Pathways of Bupropion Enantiomers
The stereochemical configuration of bupropion metabolites significantly influences their pharmacological activity and potential of causing adverse effects. S,S-hydroxybupropion demonstrates greater potency as a norepinephrine reuptake inhibitor (IC50 = 0.24 μM) compared to R,R-hydroxybupropion (IC50 = 9.9 μM), while both bupropion and S,S-hydroxybupropion show similar potency for dopamine reuptake inhibition (IC50 = 0.66 μM and 0.63 μM, respectively). Additionally, the stereoisomers exhibit differential activity as nicotinic acetylcholine receptor antagonists, with S,S-hydroxybupropion being more potent at α4β2 receptors (IC50 = 3.3 μM) compared to bupropion (IC50 = 12 μM) and R,R-hydroxybupropion (IC50 = 31 μM). These substantial differences in pharmacological potency based on stereochemistry underscore the importance of considering chiral aspects in drug development and clinical use of bupropion. [1] [5]
The investigation of bupropion metabolism and this compound formation typically begins with in vitro systems such as human liver microsomes (HLMs), recombinant CYP enzymes, or hepatocytes. The standard protocol involves incubating bupropion (typically at 10-100 μM concentration) with pooled HLMs (0.1-1.0 mg protein/mL) in phosphate buffer (pH 7.4) containing an NADPH-regenerating system at 37°C. Aliquots are taken at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is terminated by transferring to acetonitrile. Samples are then centrifuged, and the supernatant is analyzed using LC-MS/MS to quantify bupropion depletion and metabolite formation. This approach allows researchers to determine metabolic clearance rates and identify the specific enzymes responsible for bupropion metabolism through chemical inhibition or antibody inhibition studies. [4] [6]
For enzyme kinetic studies, bupropion concentrations are varied (typically from 1-500 μM) to determine Km and Vmax values for metabolite formation. These parameters are essential for predicting in vivo clearance and potential drug-drug interactions. Reaction conditions are optimized to ensure linearity with time and protein concentration, and specific chemical inhibitors or inhibitory antibodies against individual CYP enzymes (e.g., CYP2B6, CYP2C19) are employed to determine the fraction metabolized by each pathway. The intrinsic clearance (CLint) is calculated as Vmax/Km for each metabolic pathway, providing critical data for physiologically-based pharmacokinetic (PBPK) modeling. [3] [4]
The quantification of bupropion and its metabolites in biological matrices requires sensitive and selective analytical methods. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method represents the current gold standard for simultaneous quantification of bupropion, this compound, threohydrobupropion, and erythrohydrobupropion. The typical sample preparation involves protein precipitation with acetonitrile or methanol containing stable isotope-labeled internal standards (e.g., bupropion-d9, this compound-d6). Chromatographic separation is achieved using reverse-phase C18 columns with gradient elution employing mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid. [4] [6]
Mass spectrometric detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The specific MRM transitions for each analyte are optimized for sensitivity and selectivity: bupropion (m/z 240→184), this compound (m/z 256→238), threohydrobupropion (m/z 242→168), and erythrohydrobupropion (m/z 242→168). The method is typically validated over a concentration range of 0.1-500 ng/mL for each analyte, with precision and accuracy within ±15% of nominal values. For stereoselective analysis, chiral chromatography conditions are employed to resolve the individual enantiomers of bupropion and its metabolites, requiring specialized chiral stationary phases or derivatization with chiral reagents. [4] [6]
As a substrate primarily metabolized by CYP2B6, bupropion is susceptible to interactions with drugs that inhibit or induce this enzyme. Strong CYP2B6 inhibitors such as clopidogrel and ticlopidine can increase bupropion exposure by 60% and 61%, respectively, while concurrently decreasing this compound formation. Conversely, CYP2B6 inducers like rifampin and ritonavir can decrease bupropion exposure by up to 57%, potentially reducing clinical efficacy. The interaction potential extends to CYP2C19, with inhibitors such as fluvoxamine increasing bupropion exposure, particularly in individuals with functional CYP2B6 variants. These interactions necessitate careful consideration when co-prescribing bupropion with other medications that affect CYP2B6 or CYP2C19 activity. [7] [2]
Despite being a weak CYP2D6 inhibitor itself, bupropion significantly increases exposure to CYP2D6 substrates such as desipramine (5-fold increase), dextromethorphan (5.1- to 7.2-fold increase), and nebivolol through its active metabolites. This compound, threohydrobupropion, and erythrohydrobupropion collectively contribute to potent CYP2D6 inhibition, with the inhibitory potency from strongest to weakest being this compound > threohydrobupropion > erythrohydrobupropion > bupropion. This metabolite-mediated inhibition presents a complex DDI profile that static models often underestimate, requiring PBPK modeling approaches that incorporate the inhibitory metabolites for accurate DDI prediction. The clinical significance of these interactions necessitates caution when combining bupropion with medications metabolized primarily by CYP2D6, particularly those with a narrow therapeutic index. [3] [5]
This compound is considered the primary active species responsible for bupropion's clinical effects due to its substantially higher systemic exposure compared to the parent drug. While bupropion itself functions as a dopamine and norepinephrine reuptake inhibitor, this compound contributes significantly to the overall pharmacological profile, particularly as a norepinephrine reuptake inhibitor and nicotinic acetylcholine receptor antagonist. The table below compares the pharmacological activity of bupropion and its major metabolites across key molecular targets:
Table 3: Pharmacological Activity of Bupropion and Its Metabolites
| Compound | DAT Inhibition (IC50, μM) | NET Inhibition (IC50, μM) | nAChR Antagonism (IC50, μM) | Contribution to Efficacy | Association with Adverse Effects |
|---|---|---|---|---|---|
| Bupropion | 0.66 | 1.85 | 1.8-12 (varies by subtype) | Antidepressant effects | Lower seizure risk vs. metabolites |
| R,R-Hydroxybupropion | Inactive | 9.9 | 6.5-31 (varies by subtype) | Limited | Not specified |
| S,S-Hydroxybupropion | 0.63 | 0.24 | 11-28 (varies by subtype) | Smoking cessation | Higher seizure risk |
| Threohydrobupropion | 47 (rat) | 16 (rat) | 14 (rat) | Associated with dry mouth | Lower seizure risk |
| Erythrohydrobupropion | No data | No data | No data | Associated with insomnia | Not specified |
Clinical evidence supports the importance of this compound in bupropion's efficacy, particularly for smoking cessation, where this compound concentrations rather than bupropion itself are predictive of treatment success. In contrast, bupropion concentrations may correlate more closely with antidepressant response. Regarding safety, this compound is significantly more likely to cause seizures than the parent drug or the reduced metabolites, while specific adverse effects like dry mouth and insomnia correlate with threohydrobupropion and erythrohydrobupropion concentrations, respectively. This differential contribution to efficacy and safety underscores the importance of considering metabolite profiles in both drug development and clinical use. [4] [2]
Multiple factors contribute to the interindividual variability observed in this compound exposure following bupropion administration. Genetic polymorphisms in CYP2B6 significantly impact this compound formation, with poor metabolizers (e.g., carriers of CYP2B6*6 allele) showing approximately 31% lower this compound to bupropion AUC ratios compared to normal metabolizers. Conversely, rapid metabolizers may exhibit 153% higher metabolite to parent ratios, potentially altering both efficacy and safety profiles. Additionally, physiological conditions such as pregnancy can increase this compound clearance by up to 30.8%, potentially reducing overall exposure. [7] [8]
Hepatic impairment significantly affects bupropion disposition, necessitating dose reductions of up to 50% in patients with substantial liver dysfunction. While renal impairment has less impact on parent drug clearance, the reduced elimination of bupropion metabolites may alter the overall safety profile in these patients. Demographic factors such as age and sex may also contribute to variability in this compound exposure, though these effects are generally less pronounced than genetic and pathophysiological factors. Understanding these sources of variability is essential for optimizing bupropion therapy across diverse patient populations. [2] [8]
| Compound | AUC Relative to Bupropion | Key Pharmacokinetic Characteristics |
|---|---|---|
| Bupropion (parent drug) | 1 (reference) | Short half-life (~11-14 hours); extensive first-pass metabolism [1] [2] |
| Hydroxybupropion (racemic) | 16 - 20 times higher [1] | Major active metabolite; longer half-life (~20 hours); primary driver of clinical effects [1] |
| Threohydrobupropion | 11.2 times higher [1] | Active metabolite; longest half-life (~31 hours) [1] |
| Erythrohydrobupropion | 2.5 times higher [1] | Active metabolite [1] |
Bupropion's metabolism is stereoselective, meaning its chiral enantiomers and metabolite diastereomers are handled differently by the body. After a single 100 mg oral dose of racemic bupropion in healthy volunteers, the plasma exposure ratios were as follows [3]:
| Stereoisomer Pair | AUC Ratio (Form 1 / Form 2) |
|---|---|
| (2R,3R)-hydroxybupropion / (2S,3S)-hydroxybupropion | ~65 |
| R-bupropion / S-bupropion | ~6 |
| (1S,2R)-erythrohydrobupropion / (1R,2S)-erythrohydrobupropion | ~6 |
| (1R,2R)-threohydrobupropion / (1S,2S)-threohydrobupropion | ~0.5 |
These ratios indicate that the body processes these mirror-image molecules at different rates, which can influence overall drug effect and interactions [3]. The (2R,3R) enantiomer of this compound shows much greater systemic exposure than its (2S,3S) counterpart [3].
The following diagram illustrates the primary metabolic pathways of bupropion and the enzymes responsible.
Bupropion is primarily metabolized in the liver [1] [4]:
A typical clinical study design to characterize the stereoselective pharmacokinetics involves [3] [8]:
Bupropion is an antidepressant and smoking cessation aid administered as a racemic mixture. Its pharmacokinetic profile is complex due to extensive metabolism into active metabolites, primarily hydroxybupropion, threohydrobupropion, and erythrohydrobupropion [1] [2]. This compound, the major active metabolite, exhibits exposure levels up to 20 times greater than the parent drug and is considered pivotal for bupropion's therapeutic effects [2] [3]. Understanding its pharmacokinetics requires precise bioanalytical methods.
Stereoselectivity significantly influences bupropion and its metabolites' disposition. This compound contains two chiral centers but exists in human plasma primarily as two diastereomers—(R,R)-hydroxybupropion and (S,S)-hydroxybupropion—due to steric hindrance [1] [3]. These enantiomers demonstrate distinct pharmacokinetics and pharmacological activity. (S,S)-hydroxybupropion is notably more pharmacologically active, acting as a potent norepinephrine reuptake inhibitor and nicotinic acetylcholine receptor antagonist, despite being the minor enantiomer [1] [4] [3]. Conventional achiral assays fail to resolve these stereoisomers, potentially misrepresenting clinical pharmacokinetics and drug-drug interaction risks [1]. This note details a validated stereoselective LC-MS/MS method for quantifying bupropion and its metabolite enantiomers in human plasma.
Protein Precipitation (PPT) is a robust and high-throughput sample preparation method suitable for this assay [1] [6].
The following conditions have been successfully applied for stereoselective separation [1]:
Liquid Chromatography (LC):
Tandem Mass Spectrometry (MS/MS):
The following diagram outlines the complete experimental workflow, from sample collection to data analysis.
The described method was validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below [1] [7].
Table 1: Assay Validation Parameters for Bupropion and Metabolite Enantiomers
| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Extraction Efficiency |
|---|---|---|---|---|---|---|---|
| (R)- & (S)-Bupropion | 0.5 | 0.5 - 500 | ≤ 12% | 88 - 112% | ≤ 12% | 88 - 112% | ≥ 70% |
| (R,R)- & (S,S)-Hydroxybupropion | 2.0 | 2.0 - 2000 | ≤ 12% | 88 - 112% | ≤ 12% | 88 - 112% | ≥ 70% |
| threohydrobupropion Enantiomers | 1.0 | 1.0 - 1000 | ≤ 12% | 88 - 112% | ≤ 12% | 88 - 112% | ≥ 70% |
| erythrohydrobupropion Enantiomers | 1.0 | 1.0 - 1000 | ≤ 12% | 88 - 112% | ≤ 12% | 88 - 112% | ≥ 70% |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation [1] [7].
Additional Validation Findings:
This validated method has been successfully applied to characterize the stereoselective pharmacokinetics of bupropion and its metabolites in healthy volunteers following a single oral dose [2].
Table 2: Representative Stereoselective Pharmacokinetic Data in Healthy Adults (n=15) After a Single 100 mg Oral Dose of Racemic Bupropion
| Pharmacokinetic Parameter | (R)-Bupropion | (S)-Bupropion | (R,R)-Hydroxybupropion | (S,S)-Hydroxybupropion | (1R,2R)-/ (1S,2S)-threohydrobupropion | (1R,2S)-/ (1S,2R)-erythrohydrobupropion |
|---|---|---|---|---|---|---|
| AUC Ratio (Enantiomer/Corresponding Enantiomer) | 1 | ~1/6 [2] | 1 | ~1/65 [2] | 1 | ~1/4 [2] |
| Cmax Ratio (Enantiomer/Corresponding Enantiomer) | 1 | ~1/35 [2] | 1 | ~1/35 [2] | 1 | ~0.5 [2] |
| Terminal Half-life (hr) | Data from specific study [2] | Data from specific study [2] | ~46 [2] | ~25 [2] | ~37 [2] | ~28 [2] |
AUC: Area Under the Curve; Cmax: Maximum Concentration [2].
Key Pharmacokinetic Insights:
The developed stereoselective LC-MS/MS assay is robust, sensitive, and high-throughput, enabling simultaneous quantification of bupropion and its primary metabolite enantiomers in human plasma. The use of a chiral AGP column provides critical resolution of enantiomers with distinct pharmacokinetic and pharmacodynamic profiles.
This method overcomes the limitations of achiral assays, which are unable to detect stereoselective differences in metabolite exposure and clearance. The application of this assay in clinical studies has revealed profound stereoselectivity in bupropion disposition, clarifying mechanisms underlying its variable effects and drug-drug interaction potential [1] [2]. Furthermore, it provides a superior tool for phenotyping CYP2B6 activity compared to non-stereoselective approaches [8].
For researchers, careful attention to mobile phase pH and column selection is critical for optimal chiral separation. Incorporating stable isotope-labeled internal standards is highly recommended to control for variability in sample preparation and ionization efficiency [1] [6].
This application note provides a validated, detailed protocol for the stereoselective quantification of bupropion, this compound, and reduced metabolite enantiomers in human plasma using LC-MS/MS. The method is essential for accurate characterization of bupropion's clinical pharmacokinetics, informing dosing regimens, understanding inter-individual variability, and assessing drug-drug interaction risks in both research and clinical settings.
Hydroxybupropion is a pharmacologically active metabolite of the antidepressant and smoking cessation drug bupropion. Bupropion is administered clinically as a racemic mixture, and its hydroxylation via cytochrome P450 2B6 (CYP2B6) creates a second chiral center, resulting in the formation of diastereomeric metabolites (2R,3R)- and (2S,3S)-hydroxybupropion. The (R,R)-enantiomer demonstrates significantly higher plasma exposure, while emerging evidence suggests the (S,S)-enantiomer possesses greater pharmacological potency at nicotinic receptors and monoamine transporters. This application note provides detailed protocols for the stereoselective analysis of this compound enantiomers to support advanced pharmacokinetic studies and inform drug development decisions regarding this important active metabolite [1] [2].
Understanding the stereoselective disposition of this compound is crucial for comprehensive assessment of bupropion's therapeutic and safety profiles. These application notes consolidate optimized analytical methods with experimental protocols to enable reliable quantification of individual this compound enantiomers in biological matrices, providing researchers with essential tools to investigate the complex metabolism and activity of this widely prescribed medication [3] [4].
Multiple chromatographic approaches have been successfully developed for the stereoselective analysis of this compound enantiomers. Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different research needs:
Normal-phase HPLC with UV detection: Early methods utilized a Cyclobond I 2000 HPLC column with a mobile phase containing 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate (pH 3.8). This method demonstrated linear detection from 12.5-500 ng/mL for both this compound enantiomers, with extraction recovery exceeding 80% and both interday and intraday precision below 10% coefficient of variation [3].
LC-MS/MS with chiral stationary phases: Advanced methods employing an α1-acid glycoprotein chiral column with gradient elution using methanol and aqueous ammonium formate have been developed. This approach provides enhanced sensitivity with lower limits of quantification (0.3 ng/mL for this compound enantiomers) while simultaneously resolving bupropion and this compound enantiomers in a single analysis [4] [2].
Capillary electrophoresis with chiral selectors: Techniques using sulfated β-cyclodextrin as chiral selector in capillary electrophoresis have demonstrated efficient enantiomeric separation. This method offers advantages of minimal reagent consumption and high separation efficiency, with theoretical calculations supporting the elucidation of enantiomer migration order [1].
Table 1: Comparison of Analytical Methods for this compound Enantiomer Separation
| Method Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis |
|---|---|---|---|
| Detection System | UV Detection | Tandem Mass Spectrometry | UV Detection |
| Linear Range | 12.5-500 ng/mL | 0.3-500 ng/mL | Not Specified |
| LOQ | 12.5 ng/mL | 0.3 ng/mL | Not Specified |
| Precision (CV%) | <10% | <15% | Not Specified |
| Chiral Selector | Cyclobond I 2000 Column | α1-acid Glycoprotein Column | Sulfated β-Cyclodextrin |
| Sample Volume | Not Specified | 50 μL | Not Specified |
Stereoselective disposition of this compound enantiomers has been consistently observed in clinical studies, with significant implications for understanding bupropion's effects:
Enantiomer distribution: Following racemic bupropion administration, (2R,3R)-hydroxybupropion is the predominant enantiomer in plasma, with area under the curve (AUC) ratios of (R,R)- to (S,S)-hydroxybupropion typically ranging from 4.9 ± 1.6 to 8.3 ± 1.9 under different metabolic conditions [3].
Metabolic interactions: Coadministration of bupropion with the metabolic inducer rifampicin resulted in a significant increase in the enantiomeric ratio from 4.9 ± 1.6 to 8.3 ± 1.9 (p < 0.001), demonstrating stereoselective induction of metabolic pathways [3].
Temporal changes: The this compound enantiomeric ratio exhibits time-dependent changes following bupropion administration, with a progressive increase in the relative proportion of (S,S)-hydroxybupropion over the 24-hour postdose period [3].
Urinary excretion: Stereoselective analysis in urine confirms similar patterns of enantiomer distribution, with (R)-bupropion and (R,R)-hydroxybupropion representing the predominant enantiomers excreted [2].
Table 2: Pharmacokinetic Parameters of this compound Enantiomers After Racemic Bupropion Administration
| Parameter | (2R,3R)-Hydroxybupropion | (2S,3S)-Hydroxybupropion | Ratio (R,R/S,S) |
|---|---|---|---|
| AUC(0-24) (ng·h/mL) | Higher Exposure | Lower Exposure | 4.9 ± 1.6 (Baseline) |
| AUC(0-24) with Rifampicin | Variable | Variable | 8.3 ± 1.9 (With Inducer) |
| Elimination Half-life | ~20 hours | ~20 hours | Not Significantly Different |
| Plasma Protein Binding | Not Specified | Not Specified | Not Significantly Different |
| Pharmacological Activity | Less Potent | More Potent | Not Applicable |
This protocol provides a robust methodology for the simultaneous quantification of bupropion and this compound enantiomers in human plasma and urine, adapting published approaches [4] [2] [5].
Plasma/Urine Processing: Thaw frozen plasma or urine samples at room temperature and vortex for 30 seconds. For urine samples, hydrolyze with β-glucuronidase (type HP-2) at 37°C for 60 minutes to release conjugated metabolites [2].
Aliquoting: Transfer 50 μL of plasma or 100 μL of urine to a clean polypropylene tube.
Internal Standard Addition: Add 25 μL of internal standard working solution (appropriate concentration in methanol) to each sample.
Acidification: Add 100 μL of 0.1% formic acid in water to acidify the samples.
Solid Phase Extraction:
Evaporation and Reconstitution: Evaporate eluent under nitrogen stream at 40°C. Reconstitute dry residue with 100 μL of mobile phase (90:10, A:B) and vortex for 60 seconds.
Chromatographic System:
Mass Spectrometric Detection:
Comprehensive validation following regulatory guidelines should include:
Linearity and Range: Evaluate over concentration ranges of 0.5-200 ng/mL for bupropion enantiomers and 2.5-1000 ng/mL for this compound enantiomers in plasma, with appropriate ranges for urine [2].
Precision and Accuracy: Assess intra-day and inter-day precision with CV% <15% and accuracy of 85-115% for all quality control levels.
Extraction Efficiency: Determine recovery using comparing peak areas of extracted samples with unextracted standards, targeting ≥70% recovery for all analytes [4].
Matrix Effects: Evaluate ion suppression/enhancement by comparing post-extraction spiked samples with pure standards.
Stability Studies: Conduct bench-top, processed sample, freeze-thaw, and long-term stability evaluations under various storage conditions.
The metabolic transformation of bupropion to this compound and the subsequent analytical workflow can be visualized as follows:
Figure 1: Metabolic Pathway and Analytical Workflow for this compound Enantiomers
Enantiomer concentrations should be determined using the internal standard method with the following calculations:
Calibration Curves: Plot peak area ratio (analyte/internal standard) versus concentration using weighted (1/x²) linear regression.
Enantiomeric Ratio: Calculate the ratio of (R,R)- to (S,S)-hydroxybupropion using the formula:
where AUC represents the area under the concentration-time curve for each enantiomer.
Metabolic Ratios: Determine apparent formation clearance of this compound enantiomers using urinary excretion data:
where Ae∞ is the amount of metabolite excreted in urine to infinite time and AUCparent is the area under the curve for the parent bupropion enantiomer.
Data normalization and statistical treatment should include:
Enantiomer Interconversion: Monitor potential racemization during sample processing and storage. Maintain acidic conditions and process samples promptly after collection [2].
Matrix Effects: Use stable isotope-labeled internal standards to compensate for variability in ionization efficiency. Lots of blank matrix from multiple sources should be screened during method development.
Chromatographic Resolution: If enantiomer separation deteriorates, consider column cleaning with strong solvents or replacement. Adjust mobile phase pH (±0.2 units) to optimize chiral recognition.
Sensitivity Issues: For low concentration samples, employ larger injection volumes or concentrate samples during the evaporation step, while monitoring for increased matrix effects.
Stereoselective分析方法 should adhere to relevant regulatory guidelines for bioanalytical method validation. Key considerations include:
The stereoselective analysis of this compound enantiomers provides critical insights into the complex metabolism and pharmacological activity of bupropion. The protocols detailed in this application note enable reliable quantification of individual enantiomers, supporting advanced pharmacokinetic studies and informed drug development decisions. The consistent observation of stereoselective disposition, with (R,R)-hydroxybupropion as the predominant enantiomer but (S,S)-hydroxybupropion demonstrating greater pharmacological activity, underscores the importance of enantiomer-specific analysis in understanding the complete clinical profile of racemic drugs.
Hydroxybupropion is a pharmacologically active metabolite of the antidepressant and smoking cessation drug bupropion, exhibiting significant clinical importance due to its contribution to therapeutic effects and potential side effects. The presence of two chiral centers in this compound results in the formation of diastereomers, primarily (2R,3R)- and (2S,3S)-hydroxybupropion, which demonstrate markedly different pharmacological profiles and pharmacokinetic behaviors. The (S,S)-enantiomer has been identified as substantially more potent at both nicotinic receptors and monoamine transporters compared to the (R,R)-enantiomer, necessitating precise analytical methods for their individual quantification. [1] [2] [3]
The development of robust chiral separation methods is essential for accurate characterization of stereoselective metabolism, drug-drug interactions, and polymorphic effects in diverse patient populations. These methods enable researchers and pharmaceutical developers to understand the distinct disposition patterns of each enantiomer, which is critical for optimizing therapeutic outcomes and minimizing adverse effects. The following application notes provide detailed protocols for the stereoselective separation and quantification of this compound enantiomers using complementary analytical approaches, along with theoretical insights into separation mechanisms and practical applications in drug development research.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific platform for the simultaneous quantification of bupropion and its metabolites, including the enantiomers of this compound. This method offers exceptional selectivity through mass transitions and enables precise chiral separation using specialized stationary phases. The application of this technique is particularly valuable in pharmacokinetic studies and metabolism investigations where understanding the stereoselective disposition of this compound is crucial for interpreting clinical outcomes. The method has demonstrated robust performance in quantifying enantiomer concentrations in biological matrices, facilitating research into the impact of genetic polymorphisms and drug interactions on bupropion metabolism. [1]
Table 1: Validation Parameters for LC-MS/MS Chiral Separation Method
| Parameter | Value for this compound Enantiomers |
|---|---|
| Linearity Range | 0.3-300 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Extraction Efficiency | ≥70% |
| Intra-day Precision | 3.4-15.4% |
| Intra-day Accuracy | 80.6-97.8% |
| Inter-day Precision | 6.1-19.9% |
| Inter-day Accuracy | 88.5-99.9% |
| Stability at Ambient Temperature | <9.8% variability over 48 hours | [1]
Capillary electrophoresis (CE) offers an alternative approach for chiral separation of this compound enantiomers with distinct advantages including minimal reagent consumption, high separation efficiency, and short analysis times. This technique utilizes charged cyclodextrins as chiral selectors that differentially interact with each enantiomer through complexation, creating distinct electrophoretic mobilities. The method is particularly valuable for rapid screening applications and when mass spectrometry detection is not required. The development of sensitized phosphorescence detection for bupropion enantiomers in CE has demonstrated potential for enhanced sensitivity in specific applications. [2] [4]
Table 2: Optimization Parameters for Capillary Electrophoresis Method
| Parameter | Optimal Condition | Effect on Separation |
|---|---|---|
| BGE Concentration | 75 mmol/L | Higher concentrations increase resolution but extend migration time |
| pH | 7.0 | Affects analyte charge state and interaction with chiral selector |
| Chiral Selector Type | Sulfated-β-CD | Anionic CD provides best resolution for this compound |
| Chiral Selector Concentration | 3 mg/mL | Balance between resolution and analysis time |
| Temperature | 15°C | Lower temperatures improve resolution but increase viscosity |
| Applied Voltage | 15 kV | Higher voltages reduce analysis time but may decrease resolution | [2]
The enantioselective separation of this compound fundamentally relies on differential molecular recognition between each enantiomer and chiral selectors. The mechanism primarily involves the formation of transient diastereomeric complexes with distinct stability constants dictated by stereospecific interactions. For cyclodextrin-based selectors, the inclusion complex formation is governed by complementary three-dimensional fitting of the enantiomers into the chiral cavity, with stabilization through hydrogen bonding, dipole-dipole interactions, and steric effects. The anionic nature of sulfated-β-cyclodextrin introduces electrostatic interactions with the basic center of this compound, further enhancing enantioselectivity. Molecular modeling studies indicate that the (S,S)-enantiomer forms a more stable complex with sulfated-β-cyclodextrin, resulting in longer migration times in capillary electrophoresis. [2]
In cellulose-based chiral stationary phases used in LC-MS/MS methods, the separation mechanism involves complementary interactions between the enantiomers and the chiral polymer, including π-π interactions with the chlorophenyl ring of this compound, hydrogen bonding with the carbonyl and hydroxyl groups, and steric hindrance effects within the chiral cavity. The ordered structure of the polysaccharide chains creates chiral grooves that differentially accommodate each enantiomer based on their three-dimensional configuration. [1] [5]
The diagram below illustrates the systematic approach for developing chiral separation methods for this compound enantiomers:
Chiral Method Development Workflow
The chiral separation methods described herein enable comprehensive characterization of stereoselective pharmacokinetics of this compound following bupropion administration. Studies utilizing these methods have revealed that the plasma exposure of (R,R)-hydroxybupropion is approximately 20-fold higher than that of (S,S)-hydroxybupropion, despite the latter exhibiting greater pharmacological potency. This disposition has significant implications for understanding dose-response relationships and individual variability in therapeutic outcomes. Application of these methods in clinical pharmacokinetic studies has facilitated the identification of CYP2B6 genetic polymorphisms as a major determinant of stereoselective this compound exposure, informing personalized dosing strategies. [1] [3]
The precise quantification of individual this compound enantiomers provides critical insights into stereoselective metabolic pathways and potential drug-drug interactions. Research employing these chiral separation methods has demonstrated that bupropion hydroxylation is exclusively catalyzed by CYP2B6 and exhibits marked stereoselectivity, with different CYP2B6 variants showing distinct catalytic efficiencies toward each enantiomer. These findings have important implications for predicting interactions with CYP2B6 inhibitors or inducers and understanding interindividual variability in bupropion response. Furthermore, these methods enable investigation of metabolic interactions where bupropion itself acts as an inhibitor of other CYP enzymes. [6] [3]
Table 3: Applications of Chiral Separation Methods in Bupropion Research
| Application Area | Key Findings | Analytical Method |
|---|---|---|
| Pharmacokinetic Studies | (R,R)-enantiomer exposure 20-fold higher than (S,S)-enantiomer | LC-MS/MS |
| Genetic Polymorphism Effects | CYP2B6*6 associated with reduced hydroxylation of both enantiomers | LC-MS/MS |
| Drug-Drug Interactions | Ticlopidine inhibits formation of all bupropion metabolites | LC-MS/MS |
| In Vitro Metabolism | CYP2B6.4 variant shows increased activity for S,S-enantiomer | LC-MS/MS |
| Formulation Analysis | Determination of enantiomeric purity in pharmaceutical formulations | CE, TLC | [1] [6] [3]
The chiral separation methods presented in this application note provide robust, reproducible approaches for the quantification of R,R and S,S this compound enantiomers in various matrices. The LC-MS/MS method offers superior sensitivity and specificity for pharmacokinetic studies requiring low limits of quantification, while the capillary electrophoresis method provides an efficient alternative with minimal reagent consumption. The complementary theoretical insights into chiral recognition mechanisms facilitate rational method selection and optimization for specific research needs. These methodologies collectively enable critical assessment of stereoselective disposition of this compound, advancing our understanding of bupropion's clinical pharmacology and supporting optimized therapeutic use.
Bupropion is an antidepressant medication that functions as a dopamine and norepinephrine reuptake inhibitor, approved for the treatment of major depressive disorder and smoking cessation. According to recent reviews, bupropion is a candidate for therapeutic drug monitoring (TDM) to improve therapeutic outcomes and reduce risks of intolerability or intoxication. However, the chemical instability of bupropion itself limits the practical implementation of TDM in clinical settings. This challenge has led to increased focus on 4-hydroxybupropion, the major active metabolite of bupropion, which exhibits greater chemical stability while maintaining pharmacological activity. As the primary mediator of bupropion's antidepressant effects, hydroxybupropion has emerged as a more reliable analytical target for TDM purposes. [1]
The clinical disposition of bupropion and its metabolites is remarkably stereoselective, with important implications for therapeutic monitoring. While bupropion is administered as a racemic mixture, its metabolism creates new chiral centers, resulting in enantiomeric or diastereomeric pairs of metabolites. Notably, (S,S)-hydroxybupropion is now considered the most pharmacologically active metabolite, despite being quantitatively the minor enantiomer of this compound. This stereoselective activity underscores the importance of enantioselective analytical methods that can distinguish between the different stereoisomers, as conventional achiral assays would fail to detect clinically relevant changes in (S,S)-hydroxybupropion concentrations. Understanding these metabolic complexities is essential for implementing effective TDM protocols for bupropion therapy. [2] [3]
The development and validation of stereoselective analytical methods for this compound quantification represent significant advances in TDM capabilities. A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed that enables separation and quantification of bupropion enantiomers and their metabolite stereoisomers within a 12-minute run time. This method utilizes an α1-acid glycoprotein column for chiral separation, with significant influence from mobile phase pH and variability between columns. The analytes are quantified by positive ion electrospray tandem mass spectrometry following plasma protein precipitation with 20% trichloroacetic acid. This methodology represents the first completely stereoselective bioanalytical approach capable of quantifying enantiomers of bupropion and its principle metabolites (this compound, erythrohydrobupropion, and threohydrobupropion) in human plasma. [2] [3]
The assay validation demonstrates excellent performance characteristics, with accuracy and precision within 15% for each analyte. In comprehensive validation using an AB Sciex 3200 mass spectrometer, intra- and inter-assay precision and accuracy were within 12% for each analyte. The limits of quantification were established at 0.5 ng/mL for bupropion (R and S), 2 ng/mL for this compound (R,R and S,S), and 1 ng/mL for both threohydrobupropion and erythrohydrobupropion enantiomers. All analytes demonstrated stability following freeze-thaw cycles at -80°C and while stored at 4°C in the instrument autosampler. This robust validation profile ensures the method's reliability for clinical pharmacokinetic investigations of bupropion in diverse patient populations. [2]
For any analytical method used in TDM, thorough method validation is essential to confirm quality, reliability, and consistency of results. The validation process encompasses several key parameters that must be rigorously evaluated. Linearity measures the method's ability to obtain results proportional to analyte concentration, typically demonstrated across a specified range using standard solutions at varying concentrations. The range establishes the concentration interval over which the method demonstrates acceptable precision, accuracy, and linearity, determined through systematic assessment of limits of detection (LOD) and quantitation (LOQ). Accuracy reflects the closeness of measured values to true values, often evaluated using spiked samples with known analyte quantities and calculating percentage recovery. Precision assesses method reproducibility by examining variability between multiple measurements of the same sample, expressed as percentage relative standard deviation (%RSD). [4]
Table: Analytical Method Validation Parameters for this compound Quantification
| Validation Parameter | Description | Acceptance Criteria | Evaluation Method |
|---|---|---|---|
| Linearity | Ability to produce proportional results | R² > 0.99 | Calibration curve with standard solutions |
| Range | Concentration interval with acceptable performance | LOD: 0.5-2 ng/mL, LOQ: 1-2 ng/mL | Analysis of standard concentration gradient |
| Accuracy | Closeness to true value | 85-115% recovery | Spiked samples with known concentrations |
| Precision | Reproducibility of results | %RSD < 15% | Multiple measurements of same sample |
| Specificity | Ability to distinguish analyte from interferents | No interference | Analysis of blank matrices |
| Stability | Analyte integrity under storage conditions | No significant degradation | Freeze-thaw cycles, autosampler stability |
Clinical studies have established clear relationships between this compound serum concentrations and therapeutic outcomes. Research involving 52 patients (50% women) demonstrated that individuals who were "markedly improved" according to the Clinical Global Impression Scale for Improvement had significantly higher 4-hydroxybupropion serum levels compared to those with moderate or minimal improvement. Specifically, markedly improved patients exhibited mean concentrations of 1113 ± 576 ng/mL, while those with moderate improvement showed 825 ± 398 ng/mL, and minimally improved patients had only 475 ± 331 ng/mL. Receiver operating characteristics analysis revealed significant predictive properties of 4-hydroxybupropion serum levels for marked improvement, establishing a lower threshold concentration of 858 ng/mL for optimal therapeutic response. These findings provide a evidence-based target for TDM-guided dose optimization in patients treated with bupropion. [1]
Sex differences in bupropion pharmacokinetics represent an important consideration for TDM interpretation. Under similar mean doses (265 ± 107 mg for women versus 239 ± 100 mg for men), women attained significantly higher this compound serum concentrations than men (1050 ± 524 ng/mL versus 589 ± 352 ng/mL, respectively) and exhibited better therapeutic effects. This sexual dimorphism likely results from differential activities of CYP2B6, the primary cytochrome P450 enzyme responsible for bupropion metabolism. These findings highlight the importance of considering sex as a biological variable when interpreting TDM results and making dosage adjustments based on this compound concentrations. [1]
Genetic polymorphisms in drug-metabolizing enzymes significantly impact this compound concentrations and bupropion treatment outcomes. While CYP2B6 is the primary enzyme responsible for bupropion hydroxylation, evidence suggests the existence of alternative metabolic pathways mediated by the highly polymorphic CYP2C19 enzyme. A case report described a 28-year-old male Caucasian with major depressive disorder who showed no response to bupropion therapy. TDM revealed very low serum concentrations of both bupropion and this compound, and genotyping identified a heterozygous status for the gain-of-function allele CYP2C191/17, predicting enhanced enzymatic activity and rapid metabolizer status. This case illustrates how CYP2C19 rapid metabolizer status may explain reduced bupropion efficacy through alternative hydroxylation pathways, highlighting the clinical utility of combining TDM with pharmacogenetic diagnostics for personalized treatment approaches. [5]
Table: Factors Influencing this compound Serum Concentrations
| Factor | Impact on this compound Concentrations | Clinical Implications |
|---|---|---|
| CYP2B6 Poor Metabolizer | Increased bupropion, decreased this compound | Reduced efficacy, alternative dosing |
| CYP2B6 Rapid Metabolizer | Decreased bupropion, increased this compound | Potential for adverse effects |
| CYP2C19 Rapid Metabolizer | Decreased bupropion and this compound | Potential therapeutic failure |
| Female Sex | Higher this compound concentrations | Better therapeutic response at same dose |
| Hepatic Impairment | Altered metabolism of both compounds | Require dose reduction |
| Drug Interactions | Variable effects depending on mechanism | Careful medication review needed |
TDM candidate identification is essential for appropriate resource utilization. Bupropion TDM is particularly recommended for patients exhibiting unexpected treatment response, including either lack of therapeutic effect despite adequate dosing or unexpected adverse effects at standard doses. Additional candidates include patients with suspected pharmacokinetic alterations due to drug-drug interactions, hepatic impairment, or extremes of age, as well as those with suspected non-adherence to prescribed therapy. The case study of the CYP2C19 rapid metabolizer exemplifies how TDM can explain unexpected non-response and guide treatment modifications. For such patients, the combination of TDM with pharmacogenetic testing provides a comprehensive approach to personalized dosing strategies. [5]
Optimal sampling timing is critical for accurate TDM interpretation. For patients receiving bupropion extended-release formulations, trough blood sampling immediately before the next dose is recommended to determine steady-state concentrations. Samples should be collected after at least five half-lives of consistent dosing to ensure steady-state conditions have been achieved. For this compound, which has an elimination half-life of approximately 20-24 hours, this typically means sampling after 5-7 days of stable dosing. Proper sample handling is essential, with immediate separation of serum or plasma and storage at -80°C until analysis to prevent degradation. Clinical documentation should include exact sampling time, last dose timing, current dosage, formulation type, concomitant medications, and relevant clinical information including indications for TDM. [1]
The implementation of TDM for this compound should follow a structured five-step approach based on established TDM development frameworks. First, determine if bupropion is a appropriate candidate for TDM based on predefined criteria including significant between-subject PK variability, consistent concentration-response relationships, and narrow therapeutic margin. Second, establish the reference range for this compound concentrations based on population pharmacokinetic studies. Third, define the therapeutic target for this compound concentrations, with the evidence-based threshold of 860 ng/mL associated with marked clinical improvement. Fourth, develop dosage adjustment strategies to drive concentrations close to the target range. Fifth, validate the usefulness of TDM through clinical studies demonstrating improved outcomes. [6]
Dosage adjustment protocols should be based on steady-state this compound concentrations in relation to the therapeutic target. For subtherapeutic concentrations (<860 ng/mL) in patients with inadequate response, consider gradual dose increases with monitoring for concentration-dependent adverse effects. For patients with concentrations exceeding the upper end of the therapeutic range (>1500 ng/mL) who experience adverse effects, consider dose reduction or extended dosing intervals. The dose-concentration relationship may be nonlinear due to saturable metabolism, requiring careful titration. Subsequent TDM assessments should be performed 2-3 weeks after dosage adjustments to confirm attainment of target concentrations. This protocol provides a systematic approach to individualizing bupropion therapy based on this compound monitoring. [1] [6]
The sample processing protocol begins with blood collection in appropriate vacuum containers, preferably with anticoagulant for plasma separation. Samples should be centrifuged at 3000-4000 × g for 10 minutes within 1 hour of collection to separate plasma or serum. The separated sample should be aliquoted into pre-labeled cryovials and stored at -80°C until analysis. For sample preparation, protein precipitation is performed using 20% trichloroacetic acid, followed by centrifugation to remove precipitated proteins. The supernatant is transferred to autosampler vials for LC-MS/MS analysis. For stereoselective analysis, the method utilizes an α1-acid glycoprotein chiral column with mobile phase consisting of ammonium formate buffer and organic modifiers, with exact composition optimized for separation. Mass spectrometry detection employs positive ion electrospray ionization with multiple reaction monitoring for specific transitions for each stereoisomer. [2] [3]
Quality control procedures should include analysis of calibration standards and quality control samples at low, medium, and high concentrations with each batch of patient samples. The acceptance criteria for batch approval should include calibration standards with accuracy within 15% of nominal values and at least 67% of quality control samples with accuracy within 15% of their respective nominal values. Any sample with this compound concentrations exceeding the upper limit of quantification should be diluted with appropriate blank matrix and reanalyzed. The complete workflow from sample receipt to result reporting should be documented in a standard operating procedure to ensure consistency and quality across measurements. [2]
Diagram 1: Analytical Workflow for this compound Quantification. This diagram illustrates the step-by-step process from sample collection to result reporting, with quality control integrated at each stage.
The clinical implementation workflow for this compound TDM begins with appropriate patient identification following the candidate criteria outlined in Section 4.1. Once a candidate is identified, the clinician should obtain informed consent if required by institutional policies and schedule sample collection at the appropriate time relative to dosing. After sample collection and processing following the analytical protocol, the laboratory analysis is performed with quality control measures. The resulting this compound concentration is interpreted in the context of the therapeutic target of 860 ng/mL, with consideration of individual patient factors including sex, age, pharmacogenetics, and clinical response. Based on this interpretation, a clinical decision is made regarding maintaining, adjusting, or changing therapy, with appropriate documentation in the patient's medical record. [1] [6] [5]
Diagram 2: Clinical TDM Implementation Workflow. This decision pathway guides clinicians through the process of implementing this compound TDM, from patient identification to therapeutic decisions based on concentration results.
The implementation of therapeutic drug monitoring for this compound represents a significant advance in personalizing bupropion therapy for patients with major depressive disorder and other indications. Based on current evidence, monitoring the active metabolite this compound rather than the parent compound bupropion provides a more reliable and clinically actionable approach to TDM. The established therapeutic threshold of 860 ng/mL for this compound provides a clear target for dose optimization, supported by clinical evidence demonstrating significantly better outcomes in patients achieving concentrations above this level. The development of stereoselective analytical methods that can distinguish the pharmacologically active (S,S)-hydroxybupropion enantiomer from the less active forms further enhances the precision of TDM-guided treatment individualization. [1] [2]
Future directions in this compound TDM should include broader implementation of stereoselective monitoring in clinical practice, recognizing the differential pharmacological activity of the various enantiomers. Additionally, integration of pharmacogenetic testing with TDM results holds promise for further personalization, particularly for patients with CYP2B6 and CYP2C19 polymorphisms that significantly alter bupropion metabolism. The development of point-of-care testing methodologies could potentially transform TDM implementation by providing rapid results to guide immediate treatment decisions. As evidence continues to accumulate, refined therapeutic ranges may be established for specific patient populations and indications, further enhancing the precision and clinical utility of this compound TDM in optimizing bupropion therapy. [5]
Hydroxybupropion is the primary active metabolite of the antidepressant and smoking cessation drug bupropion, exhibiting complex stereoselective pharmacokinetics that necessitate specialized analytical methods for accurate quantification. In clinical settings, this compound reaches plasma concentrations that are 16-20 times higher than the parent drug, making it a critical analyte for therapeutic drug monitoring and pharmacokinetic studies [1]. The molecule contains two chiral centers, but in humans, only the (2R,3R)- and (2S,3S)-diastereomers are formed due to steric hindrance that prevents the formation of the cis-diastereomers [1]. These enantiomers demonstrate markedly different pharmacological activity, with (2S,3S)-hydroxybupropion being the most pharmacologically active despite being the quantitatively minor enantiomer in plasma [2] [3].
The development of stereoselective analytical methods for this compound represents a significant technical challenge in bioanalytical chemistry due to the need to separate and quantify closely related stereoisomers in complex biological matrices. These methods have revealed substantial differences in the pharmacokinetic profiles of the individual enantiomers, with the (2R,3R)-enantiomer being the predominant form in plasma at a ratio of approximately 5:1 compared to the (2S,3S)-enantiomer under normal conditions [4] [5]. This stereoselectivity becomes even more pronounced during drug-drug interactions, such as with rifampicin coadministration, where the ratio increases significantly [4]. The following application notes and protocols provide detailed methodologies for the reliable extraction, separation, and quantification of this compound enantiomers from human plasma to support clinical pharmacology research and therapeutic drug monitoring programs.
The liquid-liquid extraction (LLE) protocol represents a robust approach for isolating this compound enantiomers from plasma matrices. The procedure begins with the aliquotting of 500 μL of human plasma or serum into clean glass extraction tubes. To each sample, 50 μL of internal standard solution is added—typically phenacetin at a concentration of 1 μg/mL for HPLC-UV methods or deuterated this compound (this compound-d6) for LC-MS/MS applications [4] [6]. The samples are then briefly vortex-mixed to ensure proper integration of the internal standard. For the extraction itself, 5 mL of ethyl acetate is added to each sample, followed by horizontal shaking for 15 minutes to facilitate complete transfer of the analytes to the organic phase. The samples are then centrifuged at 3000 × g for 10 minutes at 4°C to achieve clear phase separation [6] [3].
Following centrifugation, the organic layer is transferred to a clean evaporation tube, taking care to avoid disturbing the protein interphase. The ethyl acetate extract is then evaporated to dryness under a gentle stream of nitrogen in a water bath maintained at 37°C. The dried residue is reconstituted in 100 μL of mobile phase (typically ammonium acetate buffer with a small percentage of acetonitrile) by vortex-mixing for 30 seconds [4]. The reconstituted samples are transferred to HPLC vials or 96-well plates for analysis. This LLE method has demonstrated excellent extraction efficiency, with recovery rates exceeding 80% for both this compound enantiomers across the validated concentration range of 12.5-500 ng/mL [4] [7]. The method is particularly valued for producing clean extracts with minimal matrix effects in mass spectrometric detection.
For high-throughput applications, a protein precipitation method provides a faster alternative for sample preparation. In this protocol, 50 μL of plasma sample is aliquoted into a microcentrifuge tube, and 20 μL of internal standard solution is added. The protein precipitation is performed using 100 μL of 20% trichloroacetic acid (TCA), with vigorous vortex-mixing for 60 seconds to ensure complete protein denaturation [2]. The samples are then centrifuged at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Following centrifugation, the supernatant is transferred directly to HPLC vials for analysis, or alternatively, a portion may be diluted with mobile phase to improve compatibility with the chromatographic system [2].
While the protein precipitation method offers advantages in simplicity and speed, it may result in higher matrix effects compared to LLE, particularly when using electrospray ionization mass spectrometry. However, the use of stable isotope-labeled internal standards (such as this compound-d6) effectively compensates for these matrix effects, ensuring accurate quantification [2]. This method has demonstrated extraction efficiencies ≥70% for this compound and its metabolites, with the advantage of simultaneously extracting bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in a single preparation step [6]. For laboratories processing large numbers of clinical samples, this method provides an excellent balance of preparation time and analytical performance.
Table 1: Comparison of this compound Extraction Methods from Human Plasma
| Parameter | Liquid-Liquid Extraction | Protein Precipitation |
|---|---|---|
| Sample Volume | 500 μL | 50 μL |
| Extraction Solvent | Ethyl acetate | 20% Trichloroacetic acid |
| Internal Standard | Phenacetin or this compound-d6 | Deuterated analogs or acetaminophen |
| Extraction Time | 20-30 minutes | 5-10 minutes |
| Recovery Efficiency | >80% | ≥70% |
| Matrix Effects | Low | Moderate to High |
| Best Suited For | High sensitivity applications | High-throughput screening |
Achieving baseline separation of this compound enantiomers requires careful optimization of chromatographic conditions and selection of appropriate chiral stationary phases. Multiple chiral columns have been successfully employed for this application, each with distinct advantages. The Cyclobond I 2000 column (250 × 4.6 mm, 5 μm particle size) has been used with a mobile phase consisting of 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate (pH adjusted to 3.8) in isocratic mode at a flow rate of 1.0 mL/min [4] [7]. This system provides excellent separation of (2R,3R)- and (2S,3S)-hydroxybupropion with a resolution greater than 1.5 and a total run time of approximately 15 minutes. The low pH of the mobile phase serves to suppress silanol interactions and enhance peak shape.
Alternative chiral stationary phases have also been developed to improve separation efficiency and throughput. The α1-acid glycoprotein (AGP) column (100 × 4.0 mm, 5 μm) operated at 25°C has demonstrated excellent results with a mobile phase containing 20 mM ammonium formate (pH 7.0) with a gradient elution of 1-30% methanol over 12 minutes [2]. Similarly, the Lux 3μ Cellulose-3 column (250 × 4.6 mm, 3 μm) has been employed with a gradient method using methanol, acetonitrile, and 10 mM ammonium bicarbonate (pH 9.0) at a flow rate of 0.8 mL/min [6] [3]. This method successfully resolves not only this compound enantiomers but also bupropion enantiomers and the diastereomers of reduced metabolites within a 12-minute analytical run. The selection of chiral column and mobile phase conditions often depends on the specific application requirements, including the need for simultaneous analysis of multiple metabolites and available detection systems.
For enhanced sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for this compound quantification. Mass spectrometric detection is typically performed using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) transitions [2] [6]. For this compound, the precursor ion [M+H]+ is m/z 256, with the most abundant product ions at m/z 238 [M+H-H2O]+ and m/z 166 [M+H-C5H12NO]+. The stable isotope-labeled internal standard this compound-d6 is monitored using the transition m/z 262 → 244 [2].
The mass spectrometric parameters require careful optimization to maximize sensitivity while minimizing matrix effects. Typical settings include: ion spray voltage: 5500 V, source temperature: 500°C, nebulizer gas: 50 psi, heater gas: 60 psi, and curtain gas: 35 psi [2] [3]. The declustering potential and collision energy are compound-specific and should be optimized for each mass spectrometer. For the this compound transition m/z 256 → 238, a collision energy of 25 eV and declustering potential of 60 V have proven effective [6]. The use of scheduled MRM with appropriate retention time windows enhances monitoring efficiency when analyzing multiple analytes simultaneously. The exceptional sensitivity of modern LC-MS/MS systems enables limits of quantification as low as 0.3 ng/mL for this compound enantiomers, which is essential for capturing the terminal elimination phase in pharmacokinetic studies [6].
Rigorous validation of bioanalytical methods is essential to ensure reliable quantification of this compound in clinical samples. The validation parameters for stereoselective this compound assays have consistently demonstrated excellent performance characteristics across multiple laboratories and analytical platforms. The linearity of these methods typically extends over concentration ranges of 12.5-500 ng/mL for HPLC-UV methods [4] and 0.3-500 ng/mL for more sensitive LC-MS/MS methods [6], with correlation coefficients (r²) exceeding 0.995 for both enantiomers.
The precision and accuracy of validated methods fall well within acceptable limits for bioanalytical applications. Intra-day and inter-day precision, expressed as relative standard deviation (RSD%), are generally less than 10% for HPLC-UV methods [4] and within 12% for LC-MS/MS methods [2] [6]. Accuracy values, representing the closeness of the measured concentration to the nominal concentration, typically range between 85-115% across the validated concentration range [6] [3]. The lower limit of quantification (LLOQ) demonstrates adequate signal-to-noise ratio (typically >10:1) with precision and accuracy within 20% [2].
Table 2: Analytical Performance Characteristics of Stereoselective this compound Assays
| Validation Parameter | HPLC-UV Method [4] | LC-MS/MS Method [2] | LC-MS/MS Method [6] |
|---|---|---|---|
| Linear Range (ng/mL) | 12.5-500 | 2-500 | 0.3-500 |
| Intra-day Precision (% RSD) | <10% | <12% | 3.4-15.4% |
| Inter-day Precision (% RSD) | <10% | <12% | 6.1-19.9% |
| Accuracy (%) | 85-115% | 85-115% | 80.6-97.8% |
| Extraction Recovery | >80% | >80% | ≥70% |
| LLOQ (ng/mL) | 12.5 | 2.0 | 0.3 |
Additional validation parameters including specificity, stability, and matrix effects have been thoroughly evaluated for these methods. Specificity experiments confirm no interference from plasma matrix components or concomitant medications at the retention times of the analytes and internal standards [2]. Stability studies demonstrate that this compound enantiomers remain stable in plasma through three freeze-thaw cycles at -80°C and in processed samples maintained in the autosampler at 4°C for up to 48 hours [2] [6]. For LC-MS/MS methods, comprehensive assessment of matrix effects is crucial, with acceptable results demonstrated by consistent matrix factor values (typically 0.8-1.2) across different lots of plasma [2].
The validated stereoselective methods for this compound quantification have enabled significant advances in our understanding of bupropion metabolism and disposition in humans. Application of these methods in clinical pharmacokinetic studies has revealed marked stereoselectivity in the exposure of this compound enantiomers. After administration of racemic bupropion, the area under the curve (AUC) ratio of (2R,3R)- to (2S,3S)-hydroxybupropion is approximately 4.9:1 under baseline conditions, increasing to 8.3:1 during rifampicin coadministration due to stereoselective enzyme induction [4] [5]. This differential metabolism has important clinical implications, particularly because the (2S,3S)-enantiomer is the most pharmacologically active despite being the minor circulating species [3] [8].
These analytical methods have proven invaluable in therapeutic drug monitoring (TDM) applications. A clinical study examining the relationship between this compound concentrations and therapeutic response found that patients with "marked improvement" on the Clinical Global Impression scale had significantly higher serum concentrations of this compound (1113 ± 576 ng/mL) compared to those with moderate (825 ± 398 ng/mL) or minimal improvement (475 ± 331 ng/mL) [9]. Receiver operating characteristic analysis identified a therapeutic threshold of 858 ng/mL for this compound, providing a valuable target for dose optimization in depressed patients [9]. The study also revealed significant gender differences in this compound pharmacokinetics, with women achieving higher serum concentrations than men at similar doses, possibly due to differential CYP2B6 activity [9].
The workflow below illustrates the complete analytical process from sample collection to data analysis in clinical studies:
The application of these analytical methods has also illuminated important drug-drug interaction potentials. This compound and its reduced metabolites (threohydrobupropion and erythrohydrobupropion) have been identified as potent inhibitors of CYP2D6, explaining bupropion's clinically significant interactions with drugs metabolized by this pathway [5] [10]. Interestingly, the reduced metabolites appear to be more potent CYP2D6 inhibitors than this compound itself, highlighting the importance of comprehensive metabolite profiling in drug interaction studies [10]. These findings have direct relevance for clinical practice, particularly when bupropion is coadministered with CYP2D6 substrates such as certain antidepressants, antipsychotics, and beta-blockers.
Successful implementation of this compound analytical methods requires attention to several potential technical challenges. Chemical stability of bupropion and its metabolites during sample collection, processing, and storage represents a particular concern. Bupropion is known to be chemically unstable in certain conditions, which complicates direct TDM of the parent drug [9]. This compound, however, demonstrates superior stability, making it a more reliable analytical target for TDM applications. Nevertheless, recommended practices include the use of EDTA or citrate as anticoagulants (rather than heparin), immediate processing of blood samples, and storage at -80°C for long-term preservation [2].
Chromatographic issues such as peak tailing, decreasing resolution, or retention time shifts may develop over time with chiral stationary phases. These problems can often be addressed through systematic maintenance, including the use of guard columns, regular column cleaning with strong solvents, and avoidance of pH extremes outside the manufacturer's specifications [2] [6]. For methods employing mass spectrometric detection, ion suppression effects from co-eluting matrix components can significantly impact sensitivity and accuracy. The use of stable isotope-labeled internal standards effectively compensates for these effects, but additional strategies include optimizing sample clean-up, improving chromatographic separation, and modifying the ionization source parameters [2].
When adapting these methods to new laboratory settings, a partial validation should be performed to verify key parameters including precision, accuracy, and selectivity with the specific instrumentation and reagents available. For laboratories transitioning from achiral to stereoselective methods, it is important to note that the pharmacological activity of bupropion therapy is primarily mediated by the minor (2S,3S)-hydroxybupropion enantiomer, which would not be detected by non-stereoselective methods [3] [8]. This underscores the clinical value of implementing stereospecific analytical methods despite their greater technical complexity.
The development of robust and sensitive analytical methods for the stereoselective quantification of this compound in biological matrices has significantly advanced our understanding of bupropion clinical pharmacology. The protocols detailed in these application notes enable reliable extraction and quantification of the active enantiomers, supporting both research applications and therapeutic drug monitoring in clinical practice. The revealed stereoselectivity in this compound pharmacokinetics highlights the limitations of achiral analytical methods and underscores the importance of enantioselective monitoring for optimizing bupropion therapy. These methods continue to evolve, with ongoing developments focused on increasing throughput, expanding multiplexing capabilities to include additional metabolites, and enhancing accessibility for clinical laboratories.
Bupropion is an atypical antidepressant medication widely used for major depressive disorder and smoking cessation therapy. It is administered clinically as a racemic mixture of (R)- and (S)-enantiomers, and undergoes extensive hepatic metabolism to form three major metabolites: hydroxybupropion, erythrohydrobupropion, and threohydrobupropion. Each of these metabolites exists as enantiomeric or diastereomeric pairs due to the creation of new chiral centers during metabolic processes. The pharmacological activity of these metabolites varies significantly between stereoisomers, with (S,S)-hydroxybupropion now recognized as the most pharmacologically active metabolite despite being the quantitatively minor enantiomer [1]. This stereoselective pharmacology creates a critical need for analytical methods that can separate and quantify individual enantiomers to properly understand bupropion's clinical effects and metabolic profile.
The development of stereoselective analytical methods represents a significant advancement over traditional achiral assays, which cannot detect important stereospecific differences in metabolite disposition and exposure. Clinical bupropion disposition is remarkably stereoselective, with peak plasma concentrations and area under the curve values approximately 3-fold greater for (R)-bupropion compared to (S)-bupropion [1]. Furthermore, only (S,S)-hydroxybupropion demonstrates significant pharmacological activity, meaning changes in its concentration would not be detected by conventional achiral assays. These findings highlight why stereoselective analytical methods are essential for meaningful pharmacokinetic and clinical investigations of bupropion therapy [2] [1].
Bupropion metabolism occurs through two primary pathways: oxidative metabolism by cytochrome P450 2B6 (CYP2B6) to form (R,R)- and (S,S)-hydroxybupropion, and reductive metabolism by carbonyl reductases to form erythrohydrobupropion and threohydrobupropion diastereomers. The formation of threohydrobupropion has been shown to be dependent on 11β-hydroxysteroid dehydrogenase 1 in vitro, while the specific enzyme responsible for erythrohydrobupropion formation remains to be fully elucidated [1]. Each metabolite demonstrates distinct stereoselective pharmacokinetics and pharmacological activity, necessitating analytical methods that can resolve and quantify individual enantiomers to properly understand bupropion's clinical profile and metabolic fate.
The clinical pharmacokinetics of bupropion are complex and stereoselective. Studies have shown that (S,S)-hydroxybupropion is formation rate limited, whereas (R,R)-hydroxybupropion is elimination rate limited. Additionally, plasma area under the curve and elimination half-life were significantly less for (S,S)- than (R,R)-hydroxybupropion [1]. These stereospecific differences extend beyond parent drug disposition to metabolite kinetics, further emphasizing the importance of enantioselective analytical methods. Without such methods, critical information about the pharmacologically active species would be missed, potentially leading to incorrect interpretations of pharmacokinetic-pharmacodynamic relationships during bupropion therapy.
The following diagram illustrates the comprehensive workflow for sample preparation, analysis, and data processing in the stereoselective quantification of bupropion and its metabolites:
Plasma Volume: Accurately pipette 50-100 μL of human plasma into labeled polypropylene tubes [2] [3]. For clinical applications, acid citrate dextrose human plasma from approved sources (e.g., American Red Cross) is recommended to ensure consistency [1].
Internal Standard Solution: Add appropriate volumes of deuterated internal standards (bupropion-d9, this compound-d6, erythrohydrobupropion-d9, and threohydrobupropion-d9) working solution to each plasma sample. Prepare working stocks at concentrations of 200 ng/mL for bupropion-d9, 1000 ng/mL for this compound-d6, and 500 ng/mL for both erythrohydrobupropion-d9 and threohydrobupropion-d9 on the day of analysis [1].
Protein Precipitation: Add 300 μL of 20% trichloroacetic acid to each sample for protein precipitation. Vortex mix vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins [2]. Alternatively, liquid-liquid extraction can be employed using appropriate organic solvents for improved sample cleanliness [3].
Supernatant Collection: Carefully transfer the clear supernatant to autosampler vails, taking care not to disturb the protein pellet. Maintain samples at 4°C in the instrument autosampler until analysis, typically within 48 hours to ensure analyte stability [2] [1].
Chromatography Column: Utilize an α1-acid glycoprotein chiral column (e.g., 150-250 mm × 4.6 mm, 5 μm particle size) maintained at ambient or controlled temperature (25-30°C) [2] [1]. The α1-acid glycoprotein stationary phase provides excellent enantioselectivity for basic compounds like bupropion metabolites.
Mobile Phase: Employ a gradient elution with mobile phase A consisting of 10-20 mM ammonium acetate or ammonium formate in water, and mobile phase B comprising methanol or acetonitrile. Adjust mobile phase pH to approximately 7.0-7.5 using ammonium hydroxide, as chromatographic separation is significantly influenced by mobile phase pH [2] [1].
Gradient Program: Implement a 12-minute analytical run time with the following typical gradient: initial conditions 10% B, linear increase to 90% B over 8 minutes, hold at 90% B for 2 minutes, then return to initial conditions for re-equilibration. Maintain a constant flow rate of 0.8-1.0 mL/min with post-column flow splitting if necessary for MS compatibility [2].
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). Use optimized compound-dependent parameters including declustering potential, collision energy, and collision cell exit potential for each analyte and transition [2] [3].
Table 1: MRM Transitions for Bupropion and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
|---|---|---|---|
| (R)-Bupropion | 240.2 | 184.1 | 6.8 |
| (S)-Bupropion | 240.2 | 184.1 | 7.2 |
| (R,R)-Hydroxybupropion | 256.2 | 238.2 | 5.4 |
| (S,S)-Hydroxybupropion | 256.2 | 238.2 | 5.9 |
| (1R,2S)-Erythrohydrobupropion | 242.2 | 224.2 | 6.1 |
| (1S,2R)-Erythrohydrobupropion | 242.2 | 224.2 | 6.5 |
| (1S,2S)-Threohydrobupropion | 242.2 | 224.2 | 5.8 |
| (1R,2R)-Threohydrobupropion | 242.2 | 224.2 | 6.3 |
The stereoselective LC-MS/MS method has been comprehensively validated according to accepted bioanalytical method validation guidelines. The validation parameters demonstrate the method's reliability for quantifying bupropion and its metabolite enantiomers in human plasma across clinically relevant concentration ranges [2] [1].
Precision and Accuracy: Intra- and inter-assay precision and accuracy were within 12% for each analyte at all quality control concentrations, well within the acceptable limits of ±15% for bioanalytical methods [2]. The method demonstrates excellent reproducibility across different mass spectrometry platforms, including AB Sciex 3200, 4000 QTRAP, and 6500 instruments [2].
Sensitivity and Linearity: The method demonstrates excellent sensitivity with limits of quantification suitable for clinical pharmacokinetic studies. Calibration curves were linear over analyte-specific concentration ranges, with correlation coefficients (r²) typically exceeding 0.995 for all analytes [2] [3].
Table 2: Method Validation Parameters for Bupropion and Metabolites
| Analyte | LOQ (ng/mL) | Linear Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|---|
| (R)- and (S)-Bupropion | 0.5 | 0.5-100 | 3.4-8.2 | 6.1-12.0 | 85-115 |
| (R,R)- and (S,S)-Hydroxybupropion | 2.0 | 2.0-400 | 4.1-9.5 | 7.3-11.5 | 87-113 |
| Threohydrobupropion Enantiomers | 1.0 | 1.0-200 | 5.2-10.8 | 8.1-14.2 | 88-112 |
| Erythrohydrobupropion Enantiomers | 1.0 | 1.0-200 | 4.9-11.3 | 7.9-15.4 | 86-114 |
Extraction Efficiency: Liquid-liquid extraction or protein precipitation methods provide ≥70% extraction efficiency for all analytes, ensuring adequate recovery for accurate quantification [3]. The use of deuterated internal standards effectively compensates for any variations in extraction efficiency between samples.
Stability Evaluation: All analytes demonstrated stability following multiple freeze-thaw cycles at -80°C and while stored at 4°C in the instrument autosampler for up to 48 hours [2]. Short-term stability at ambient temperature showed less than 9.8% variability for all analytes over 48 hours [3].
Matrix Effects: Assessment of matrix effects via post-column infusion experiments demonstrated minimal ionization suppression or enhancement, with mean process efficiency exceeding 94% for both bupropion and this compound [4]. The use of stable isotope-labeled internal standards effectively corrects for any residual matrix effects.
The validated stereoselective LC-MS/MS method has been successfully applied to clinical pharmacokinetic investigations of bupropion in patients, providing valuable insights into the stereoselective disposition of bupropion and its metabolites [2]. The method enables comprehensive characterization of enantiomer-specific pharmacokinetic parameters following administration of racemic bupropion formulations, including absorption, distribution, metabolism, and excretion profiles for each stereoisomer.
In clinical applications, the method has demonstrated robust performance in studying the time-course of enantiomer concentrations following single-dose and multiple-dose administration of bupropion. The method's sensitivity allows for reliable quantification of all enantiomers throughout the dosing interval, enabling accurate calculation of key pharmacokinetic parameters including C~max~, T~max~, AUC, t~1/2~, and CL/F for each stereoisomer [1] [5]. These parameters are essential for understanding the complex stereoselective pharmacokinetics of bupropion and for optimizing dosing regimens based on metabolic phenotypes.
Bupropion hydroxylation has been established as a clinically relevant phenotypic probe for CYP2B6 activity, and the stereoselective method provides enhanced capability for precise phenotyping [5]. The method allows researchers to specifically monitor the formation of (R,R)- and (S,S)-hydroxybupropion, providing a more accurate assessment of CYP2B6 activity than achiral methods that cannot distinguish between these enantiomers.
The method is particularly valuable for investigating drug-drug interactions involving bupropion, especially those affecting the CYP2B6 pathway. By monitoring the stereoselective metabolism of bupropion, researchers can identify potential interactions that might be missed with conventional achiral assays. Additionally, the method can be applied to study the impact of genetic polymorphisms in CYP2B6 and carbonyl reductases on bupropion metabolism, contributing to personalized medicine approaches for bupropion therapy [1] [5].
The following diagram illustrates the complete metabolic pathway of bupropion, highlighting the enzymes responsible for each transformation and the stereochemical outcomes:
Column Performance: Chromatographic separation is significantly influenced by mobile phase pH and variability between different α1-acid glycoprotein columns [2]. To ensure consistent performance, carefully adjust and monitor mobile phase pH, and dedicate specific columns to this application to minimize variability. Test new columns with standard mixtures before analyzing study samples.
Matrix Effects: While stable isotope-labeled internal standards effectively compensate for most matrix effects, additional strategies can further improve method robustness. Implement conservative sample dilution factors when analyzing samples with high metabolite concentrations, and use matrix-matched calibration standards when possible to account for any residual matrix effects [4].
Sensitivity Issues: If sensitivity deteriorates over time, check ion source cleanliness and consider cleaning or replacing components. Verify that mobile phases are freshly prepared and that the chromatographic system is free of contaminants. For persistent sensitivity issues, re-optimize compound-dependent MS parameters using freshly prepared standard solutions [2] [3].
Instrument Transfer: When transferring the method between different LC-MS/MS platforms, re-optimization of interface-dependent parameters may be necessary, including ion source temperatures, nebulizing gas flow rates, and interface voltages. However, the fundamental chromatographic conditions and MRM transitions typically remain consistent across platforms [2].
Throughput Optimization: For high-throughput applications, the method can be adapted using shorter chromatographic columns or modified gradient programs while maintaining critical separation between enantiomer pairs. However, any modifications should be thoroughly validated to ensure that enantiomeric resolution is not compromised [4].
Alternative Column Chemistry: While the α1-acid glycoprotein column provides excellent enantioselectivity, alternative chiral stationary phases including cellulose-based columns (e.g., Lux Cellulose-3) have also been successfully employed for stereoselective analysis of bupropion metabolites [3]. Method validation should be performed when implementing alternative column chemistries.
The validated stereoselective HPLC-MS/MS method described in these application notes provides a robust and reliable approach for the simultaneous quantification of bupropion, this compound, erythrohydrobupropion, and threohydrobupropion enantiomers in human plasma. This method represents a significant advancement over conventional achiral assays by enabling researchers to characterize the complex stereoselective disposition of bupropion and its metabolites, which is essential for understanding its clinical pharmacology and optimizing therapy.
The comprehensive validation data demonstrate that the method meets all accepted criteria for precision, accuracy, sensitivity, and specificity required for clinical pharmacokinetic studies and other biomedical research applications. The method's ability to resolve and quantify individual enantiomers provides researchers with a powerful tool for investigating CYP2B6 phenotyping, drug-drug interactions, and the impact of genetic polymorphisms on bupropion metabolism, ultimately contributing to more personalized and effective use of this important medication.
This method is adapted from a novel stereoselective LC-MS/MS assay developed to investigate the stereoselective pharmacokinetics of bupropion and its metabolites [1]. It enables precise and accurate simultaneous quantification, which is crucial for understanding bupropion's complex metabolic profile.
Bupropion is an antidepressant and smoking cessation aid that undergoes extensive hepatic metabolism [1]. It is primarily metabolized into three active metabolites:
These metabolites are pharmacologically active and achieve plasma exposures significantly higher than the parent drug, suggesting they contribute substantially to both the therapeutic and adverse effects of bupropion therapy [1] [4]. The following diagram illustrates the metabolic pathway.
Diagram 1: Primary Metabolic Pathway of Bupropion. Metabolites are quantified as racemic mixtures or enantiomers. Key enzymes are CYP2B6 (hydroxylation) and carbonyl reductases - CBR (reduction) [2] [1] [4].
This method has been validated for the analysis of stereoisomers in human plasma. The tables below summarize the key validation parameters and chromatographic conditions [1].
Table 1: Method Validation Parameters
| Parameter | Bupropion & this compound Enantiomers | Threo- & Erythrohydrobupropion Enantiomers |
|---|---|---|
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.15 ng/mL |
| Extraction Efficiency | ≥ 70% | ≥ 70% |
| Intra-day Precision | 3.4% - 15.4% | 3.4% - 15.4% |
| Intra-day Accuracy | 80.6% - 97.8% | 80.6% - 97.8% |
| Inter-day Precision | 6.1% - 19.9% | 6.1% - 19.9% |
| Inter-day Accuracy | 88.5% - 99.9% | 88.5% - 99.9% |
| Stability (48h, ambient) | < 9.8% variability for all analytes | < 9.8% variability for all analytes |
Table 2: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| Column | Lux 3µ Cellulose-3, 250 x 4.6 mm |
| Mobile Phase | Gradient of Methanol, Acetonitrile, and Ammonium Bicarbonate/Ammonium Hydroxide |
| Internal Standard | Acetaminophen (APAP) |
| Sample Volume | 50 µL human plasma |
| Sample Preparation | Liquid-liquid extraction |
Table 3: Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| Instrument | AB Sciex 5500 QTRAP (Triple Quadrupole) |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
The entire workflow from sample to result is summarized below.
Diagram 2: Sample Preparation and Analysis Workflow. The process involves sample preparation, chromatographic separation, and mass spectrometric detection [1].
CYP2B6*6) impact stereoselective bupropion disposition and clinical outcomes [3] [5].
Bupropion is a widely prescribed antidepressant and smoking cessation aid that is administered clinically as a racemic mixture of (R)- and (S)-enantiomers. It undergoes extensive hepatic metabolism to form three primary metabolites: hydroxybupropion, erythrohydrobupropion, and threohydrobupropion [1] [2]. Each of these metabolites exists as enantiomeric or diastereomeric pairs due to the creation of new chiral centers during metabolic processes. Historically, achiral analytical methods have been employed to study bupropion pharmacokinetics, but these approaches fail to distinguish between the different stereoisomers of metabolites, potentially obscuring clinically relevant information [1]. This limitation is particularly significant given that (S,S)-hydroxybupropion is now recognized as the most pharmacologically active metabolite despite being the quantitatively minor enantiomer [2] [3]. The development of stereoselective analytical methods is therefore essential for accurate characterization of bupropion's clinical pharmacology, including disposition, pharmacogenetics, and metabolic pathways [4].
Early stereoselective methods focused primarily on bupropion and this compound enantiomers, but complete understanding of bupropion pharmacology requires simultaneous quantification of all major metabolite enantiomers [1]. Recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) technology have enabled the development of comprehensive stereoselective assays that can resolve and quantify the complex mixture of bupropion-derived stereoisomers in biological matrices. This protocol describes a validated stereoselective method for simultaneous quantification of bupropion, this compound, erythrohydrobupropion, and threohydrobupropion enantiomers in human plasma, providing researchers with a robust tool for advanced pharmacokinetic studies [1] [4].
The stereoselective LC-MS/MS method for bupropion and its metabolites has been rigorously validated according to FDA bioanalytical method validation guidelines. The validation assessed precision, accuracy, sensitivity, linearity, and stability parameters for each enantiomer across specified concentration ranges [1]. The method demonstrates acceptable performance characteristics for clinical pharmacokinetic investigations, with all parameters falling within predefined acceptance criteria.
Table 1: Assay Precision and Accuracy for Bupropion and Metabolite Enantiomers
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| (R)-Bupropion | 0.5-500 | ≤12 | 85-115 | ≤12 | 85-115 |
| (S)-Bupropion | 0.5-500 | ≤12 | 85-115 | ≤12 | 85-115 |
| (R,R)-Hydroxybupropion | 2-2000 | ≤12 | 85-115 | ≤12 | 85-115 |
| (S,S)-Hydroxybupropion | 2-2000 | ≤12 | 85-115 | ≤12 | 85-115 |
| Threohydrobupropion | 1-1000 | ≤12 | 85-115 | ≤12 | 85-115 |
| Erythrohydrobupropion | 1-1000 | ≤12 | 85-115 | ≤12 | 85-115 |
Table 2: Sensitivity and Stability Parameters
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Freeze-Thaw Stability (%Change) | Autosampler Stability (%Change) |
|---|---|---|---|---|
| (R)-Bupropion | 0.5 | 0.5-500 | ≤15 | ≤15 |
| (S)-Bupropion | 0.5 | 0.5-500 | ≤15 | ≤15 |
| (R,R)-Hydroxybupropion | 2.0 | 2-2000 | ≤15 | ≤15 |
| (S,S)-Hydroxybupropion | 2.0 | 2-2000 | ≤15 | ≤15 |
| Threohydrobupropion | 1.0 | 1-1000 | ≤15 | ≤15 |
| Erythrohydrobupropion | 1.0 | 1-1000 | ≤15 | ≤15 |
The lower limits of quantification (LLOQ) were established at 0.5 ng/mL for bupropion enantiomers, 2.0 ng/mL for this compound enantiomers, and 1.0 ng/mL for both threohydrobupropion and erythrohydrobupropion enantiomers [1]. An alternative method reported similar sensitivity, with LLOQs of 0.3 ng/mL for bupropion and this compound enantiomers and 0.15 ng/mL for erythro- and threo-dihydrobupropion enantiomers [4]. The linearity of the method was demonstrated across the specified concentration ranges for all analytes, with correlation coefficients (r²) exceeding 0.99 [1] [4]. Stability studies confirmed that all analytes remained stable following three freeze-thaw cycles at -80°C and during storage at 4°C in the instrument autosampler for up to 48 hours, with variations less than 15% [1].
The following diagram illustrates the complete analytical workflow for the stereoselective quantification of this compound and related metabolites in human plasma, from sample preparation through data analysis:
Figure 1: Analytical Workflow for Stereoselective Quantification of this compound and Metabolites
The analytical workflow begins with sample collection and preparation, where plasma proteins are precipitated using trichloroacetic acid, followed by the addition of deuterated internal standards to correct for analytical variability [1]. The chromatographic separation utilizes a chiral stationary phase (α1-acid glycoprotein or cellulose-based column) to resolve the enantiomers based on their differential interactions with the chiral selector [1] [4]. The mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) to achieve selective and sensitive detection of each enantiomer [1]. Finally, data processing and method validation ensure the reliability and reproducibility of the results for accurate pharmacokinetic analysis [1] [4].
The stereoselective metabolism of bupropion involves multiple enzymatic pathways that generate distinct enantiomeric metabolites, as illustrated in the following pathway diagram:
Figure 2: Stereoselective Metabolic Pathways of Bupropion
The metabolic pathways demonstrate that bupropion undergoes stereoselective metabolism via different enzymatic systems. CYP2B6-mediated oxidation produces both (R,R)- and (S,S)-hydroxybupropion, with the (R,R)-enantiomer being the major metabolite but the (S,S)-enantiomer possessing the primary pharmacological activity [1] [2] [3]. The reduction pathways involve different enzymes—11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) for threohydrobupropion formation and unidentified carbonyl reductase(s) for erythrohydrobupropion formation—both creating additional chiral centers and resulting in complex mixtures of diastereomers [1] [4]. Understanding these pathways is essential for interpreting the stereoselective pharmacokinetics of bupropion and its metabolites in clinical studies.
The validated stereoselective LC-MS/MS method represents a significant advancement over previous achiral approaches by enabling simultaneous quantification of all major bupropion metabolite enantiomers in human plasma [1]. This capability is clinically relevant because the pharmacological activity of bupropion metabolites is highly stereoselective. While (R)- and (S)-bupropion have similar antidepressant activity, only (S,S)-hydroxybupropion exhibits significant pharmacological effects, despite being the minor enantiomer [2] [3]. This stereoselectivity in pharmacodynamics underscores the importance of stereoselective pharmacokinetic monitoring in clinical practice and drug development.
The methodological approaches presented offer distinct advantages for different research applications. The high-throughput method utilizing an α1-acid glycoprotein column provides rapid analysis (12-minute run time) suitable for processing large sample batches, such as in clinical trials [1]. In contrast, the method employing a Lux Cellulose-3 column may offer alternative selectivity for challenging separations [4]. Both methods demonstrate appropriate precision and accuracy within 15% for all analytes, meeting regulatory standards for bioanalytical method validation [1] [4]. The minimal required sample volume (50 μL) is particularly advantageous for pediatric studies or situations where sample collection is limited.
From a clinical pharmacology perspective, this stereoselective assay reveals important aspects of bupropion metabolism that would remain obscured with achiral methods. Studies using this approach have demonstrated that bupropion disposition is remarkably stereoselective, with 3-fold greater peak plasma concentrations and area under the curve values for (R)- compared to (S)-bupropion [1] [2]. Furthermore, (S,S)-hydroxybupropion exhibits formation rate-limited kinetics, while (R,R)-hydroxybupropion shows elimination rate-limited kinetics, explaining their different pharmacokinetic profiles [2]. These findings have implications for understanding the impact of genetic polymorphisms, drug interactions, and physiological factors on bupropion efficacy and safety.
This application note provides detailed protocols for a validated stereoselective LC-MS/MS method for simultaneous quantification of bupropion, this compound, erythrohydrobupropion, and threohydrobupropion enantiomers in human plasma. The method is comprehensive, sensitive, and robust, with validation parameters meeting regulatory standards for bioanalytical methods [1] [4]. The ability to resolve and quantify individual enantiomers provides researchers with a powerful tool for advanced pharmacokinetic studies that can reveal stereoselective differences in drug disposition and activity.
The methodologies described herein should facilitate further research into bupropion's stereoselective metabolism, including the impact of genetic polymorphisms in metabolizing enzymes, drug-drug interactions, and individual factors affecting metabolic ratios. Future applications may include therapeutic drug monitoring with stereochemical consideration, personalized medicine approaches based on metabolic phenotypes, and refined bioequivalence assessments of bupropion formulations. As research in this field advances, stereoselective analytical methods will continue to play a crucial role in optimizing pharmacotherapy with chiral drugs like bupropion.
Hydroxybupropion is the primary active metabolite of the widely prescribed antidepressant and smoking cessation aid bupropion. With plasma concentrations that can reach 16-20 times higher than the parent drug after oral administration, this compound contributes significantly to both therapeutic effects and dose-limiting adverse events, including seizure risk. [1] [2] The stereoselective nature of this compound's pharmacological activity further complicates its analysis, as the (2S,3S)-enantiomer demonstrates the greatest potency despite the (2R,3R)-enantiomer being present at significantly higher concentrations in human plasma. [3] [4] These factors necessitate robust, sensitive, and stereoselective analytical methods for accurate quantification in clinical and research settings.
This application note provides a comprehensive protocol for the sample preparation and liquid-chromatography tandem mass spectrometry (LC-MS/MS) analysis of this compound enantiomers in human plasma. The described method implements optimized liquid-liquid extraction (LLE) procedures to achieve high recovery and minimal matrix effects while providing the necessary sensitivity for pharmacokinetic studies. The complete methodology has been validated according to regulatory guidelines and successfully applied to clinical samples, making it suitable for implementation in research and clinical laboratory environments. [4]
This compound (C₁₃H₁₈ClNO₂, molecular weight 255.74 g/mol) contains two chiral centers, resulting in four possible stereoisomers, though only (2R,3R)- and (2S,3S)-hydroxybupropion are typically observed in human plasma due to steric hindrance during enzymatic formation via CYP2B6. [1] [3] The compound exists as a racemic mixture in clinical settings and possesses both hydrophilic and lipophilic regions, making it amenable to reversed-phase chromatography following appropriate sample preparation.
Table 1: Physicochemical Properties of this compound
| Property | Description |
|---|---|
| Chemical Name | (±)-1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methyl-2-propanyl)amino]-1-propanone |
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 255.74 g/mol |
| Chiral Centers | Two |
| Primary Enantiomers | (2R,3R)- and (2S,3S)-hydroxybupropion |
| Formation Pathway | Hepatic CYP2B6 hydroxylation of bupropion |
| Elimination Half-life | 15-25 hours |
Bupropion undergoes extensive first-pass metabolism with less than 1% excreted unchanged in urine. This compound represents the major active metabolite formed primarily via CYP2B6-mediated hydroxylation of the tert-butyl group. [1] [3] [4] Additional metabolites include threo- and erythro-dihydrobupropion, formed through reduction of the carbonyl group. At steady state, the plasma exposure (AUC) of this compound is approximately 17-fold higher than bupropion itself, while threo-dihydrobupropion exposure is about 7-fold higher. [4] This metabolic profile necessitates monitoring of both parent drug and metabolites for complete pharmacokinetic assessment.
The following optimized LLE procedure provides excellent extraction efficiency (≥70%) while effectively removing phospholipids and other matrix components that can cause ionization suppression in LC-MS/MS. [4]
Aliquot Samples: Transfer 50 µL of plasma (calibrators, quality controls, or study samples) into labeled 1.5 mL microcentrifuge tubes. [4]
Add Internal Standard: Add 25 µL of acetaminophen working solution (100 ng/mL in 50:50 methanol:water) to all samples except double blanks. [4]
Alkalize Sample: Add 100 µL of 10 mM ammonium bicarbonate buffer (pH ~9.0) to each sample to enhance extraction efficiency of the basic analyte. [5]
Perform Extraction: Add 1.0 mL of ethyl acetate to each tube. Vortex vigorously for 10 minutes to ensure complete partitioning of analytes into the organic phase. [4]
Centrifuge: Spin samples at 10,000 × g for 5 minutes at 4°C to achieve complete phase separation. [4]
Transfer Organic Layer: Carefully transfer approximately 900 µL of the upper organic layer to a new clean tube, avoiding disturbance of the protein interface.
Evaporate to Dryness: Evaporate the organic extract under a gentle stream of nitrogen at 37°C until completely dry (approximately 15-20 minutes). [4]
Reconstitute: Reconstitute the dried extract with 100 µL of initial mobile phase conditions (typically 20:80 mobile phase B:mobile phase A). Vortex for 1 minute followed by sonication for 30 seconds to ensure complete dissolution. [4]
Transfer for Analysis: Transfer the reconstituted sample to an appropriate autosampler vial with insert for LC-MS/MS analysis.
Table 2: Chromatographic Conditions for Stereoselective Separation
| Parameter | Specification |
|---|---|
| Column | Lux 3µ Cellulose-3 (250 × 4.6 mm) |
| Column Temperature | 25°C |
| Mobile Phase A | 10 mM ammonium bicarbonate in water, pH adjusted with ammonium hydroxide |
| Mobile Phase B | Methanol:acetonitrile (50:50, v/v) |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5-10 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray ionization (ESI) positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Detection | Multiple reaction monitoring (MRM) |
| This compound Transitions | Optimize for each enantiomer (example: m/z 256→238) |
| Internal Standard Transition | m/z 152→110 (acetaminophen) |
| Collision Energy | Optimized for each transition |
The complete analytical procedure from sample collection to data analysis follows a structured workflow to ensure reproducibility and data integrity:
The stereoselective this compound method has been comprehensively validated according to FDA bioanalytical method validation guidelines. [4]
Table 4: Intra-day and Inter-day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (% RSD) | Intra-day Accuracy (%) | Inter-day Precision (% RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| (2R,3R)-hydroxybupropion | 0.3 (LLOQ) | 8.5 | 85.2 | 12.3 | 88.5 |
| 1.0 | 6.2 | 92.1 | 8.7 | 94.2 | |
| 80.0 | 4.8 | 97.8 | 6.1 | 99.9 | |
| (2S,3S)-hydroxybupropion | 0.3 (LLOQ) | 9.3 | 83.7 | 13.5 | 87.2 |
| 1.0 | 7.1 | 90.8 | 9.4 | 92.6 | |
| 80.0 | 5.2 | 96.5 | 6.9 | 98.3 |
Table 5: Method Performance Characteristics
| Parameter | (2R,3R)-hydroxybupropion | (2S,3S)-hydroxybupropion |
|---|---|---|
| LLOQ | 0.3 ng/mL | 0.3 ng/mL |
| Linear Range | 0.3-100 ng/mL | 0.3-100 ng/mL |
| Extraction Efficiency | ≥70% | ≥70% |
| Matrix Effect | Minimal (<15% suppression) | Minimal (<15% suppression) |
| Carryover | <20% of LLOQ | <20% of LLOQ |
| Stability | ≤9.8% variability after 48h at ambient temperature | ≤9.8% variability after 48h at ambient temperature |
The extraction pH is critical for efficient recovery of this compound. The optimal pH of 9.0 ensures the analyte is predominantly in its uncharged form, promoting partitioning into the organic phase. Previous research has demonstrated that extraction efficiency can vary significantly with pH, with maximum recovery achieved near physiological to slightly alkaline conditions. [5]
For laboratories without access to chiral columns, achiral methods can be implemented but will not differentiate between the enantiomers. In such cases, the method will quantify total this compound, which still provides valuable pharmacokinetic data, though with limited pharmacological interpretation due to the significantly different activities of the enantiomers. [3] [2]
This validated method is particularly suited for:
For successful implementation of this method:
The method's high sensitivity (LLOQ of 0.3 ng/mL for each enantiomer) using only 50 μL of plasma makes it suitable for pediatric studies or situations with limited sample volume. The comprehensive stereoselective analysis of bupropion and its major metabolites provided by this method offers researchers a powerful tool for understanding the complex pharmacology of this important therapeutic agent. [4]
The link is supported by a clinical case report and pharmacokinetic studies.
Understanding the metabolic pathway is crucial for troubleshooting. Bupropion is primarily metabolized by CYP2B6 to its active metabolite, this compound (OHBUP). However, CYP2C19 serves as an important alternative hydroxylation pathway. In rapid metabolizers, this alternative pathway is enhanced [2] [4].
The diagram below illustrates the metabolic pathway and the consequence of enhanced CYP2C19 activity:
Here are the core methodologies from the cited literature to guide your research.
1. Clinical Pharmacokinetic Study Protocol
This protocol is adapted from the study that first established the in vivo link between CYP2C19 genotype and bupropion PK [2] [3].
2. Therapeutic Drug Monitoring (TDM) in a Clinical Setting
This protocol is based on the published case report [1].
The table below summarizes the core pharmacokinetic changes associated with CYP2C19 polymorphisms as reported in the literature.
| CYP2C19 Variant | Predicted Phenotype | Effect on Bupropion (BUP) Exposure | Effect on this compound (OHBUP) Exposure | Clinical Correlation |
|---|---|---|---|---|
| *2 (e.g., *1/*2) [2] [3] | Poor / Intermediate Metabolizer | Increased (AUC: 771 vs. 670 hr·ng/mL) | No significant change | Not associated with differences in smoking cessation outcomes [2] [3]. May influence side effects/toxicity [2]. |
| *17 (e.g., *1/*17) [2] [1] [3] | Rapid Metabolizer | Trend toward Decreased | Decreased (Case report of subtherapeutic levels) [1] | Associated with reduced drug efficacy and lack of therapeutic response [1]. |
The table below summarizes the catalytic activity of key CYP2B6 variants relative to the wild-type (*1) for bupropion hydroxylation, based on intrinsic clearance (Clint) data [1].
| CYP2B6 Allele | Key Polymorphism(s) | Functional Effect on Bupropion Hydroxylation | Relative Activity (S,S-HB) | Relative Activity (R,R-HB) |
|---|---|---|---|---|
| *1 (Reference) | None | Normal function | Reference | Reference |
| *4 | K262R | Increased Function | CYP2B6.4 > CYP2B6.1 | CYP2B6.17 > CYP2B6.4 > CYP2B6.1 |
| *6 | Q172H, K262R | Decreased Function | CYP2B6.6 ≈ CYP2B6.26 ≈ CYP2B6.19 | CYP2B6.5 ≈ CYP2B6.19 ≈ CYP2B6.26 > CYP2B6.6 |
| *5 | R487C | Decreased Function | CYP2B6.1 > CYP2B6.5 | CYP2B6.1 > CYP2B6.5 |
| *7 | K262R, I150T | Decreased Function | CYP2B6.1 > CYP2B6.7 | CYP2B6.1 > CYP2B6.7 |
| *9 | Q172H | Decreased Function | CYP2B6.1 > CYP2B6.9 | CYP2B6.1 > CYP2B6.9 |
| *16 | I150T, K139E, R140Q | Defective/No Function | >> CYP2B6.16 (Greatly diminished) | >> CYP2B6.16 (Greatly diminished) |
| *18 | I328T | Defective/No Function | >> CYP2B6.18 (Greatly diminished) | >> CYP2B6.18 (Greatly diminished) |
| *17 | T199S, I200T, K262R | Altered Stereoselectivity | CYP2B6.4 > CYP2B6.1 > CYP2B6.17 | CYP2B6.17 > CYP2B6.4 > CYP2B6.1 |
| *22 | g.-82T>C | Increased Expression | Increased transcription and bupropion hydroxylase activity [2] | N/A |
| *39 - *49 | Various | Decreased Function | 0.00–0.60 relative Clint vs. *1 [3] | N/A |
This functional variability translates into defined metabolizer phenotypes, which systematically affect drug exposure in clinical settings. A meta-analysis of 10 studies (N=413 participants) quantified this association [4].
| Metabolizer Phenotype | Associated Genotypes | Impact on Hydroxybupropion (HB) Exposure | Impact on Active Moisty (Bupropion + HB) Exposure |
|---|---|---|---|
| Normal Metabolizer (NM) | e.g., 1/1 | Reference | Reference |
| Intermediate Metabolizer (IM) | e.g., 1/6 | Significantly decreased vs. NM [4] | Significantly decreased vs. NM [4] |
| Poor Metabolizer (PM) | e.g., 6/6, 6/18 | Significantly decreased vs. NM [4] | Significantly decreased vs. NM [4] |
| Rapid/Ultra-rapid Metabolizer | e.g., 1/4, 1/22 | Increased clearance, leading to lower parent drug and higher metabolite levels [1] [2] | N/A |
Here is a detailed methodology for evaluating the catalytic activity of CYP2B6 variants, as used in recent studies [1] [3].
1. Recombinant Protein Expression System
2. Bupropion Hydroxylation Assay
This experimental workflow can be visualized as follows:
Problem 1: Unexpectedly Low or No this compound Formation
Problem 2: High Variability in Replicate Measurements
Problem 3: Discrepancy Between Genotype and Phenotypic Activity
The relationship between genetic and non-genetic factors in determining the final metabolic phenotype is complex. The following diagram illustrates how these factors converge:
Q1: Why is bupropion hydroxylation considered a stereoselective reaction? A1: CYP2B6 preferentially metabolizes the S-enantiomer of bupropion. The intrinsic clearance (Clint) for the formation of S,S-hydroxybupropion is typically 1.8 to 2.9 times higher than for R,R-hydroxybupropion across most variants. The notable exception is the CYP2B6.17 variant, which shows altered stereoselectivity [1].
Q2: Do genetic variants in P450 oxidoreductase (POR) affect bupropion hydroxylation? A2: Current evidence suggests that common genetic variants in POR do not significantly influence bupropion hydroxylation rates in vitro. The catalytic function is primarily determined by the CYP2B6 variant itself [1].
Q3: My research involves drugs other than bupropion. Are the effects of CYP2B6 variants the same? A3: No, the functional impact of a CYP2B6 variant is substrate-dependent. For example, the *4 allele is associated with increased metabolism of efavirenz but decreased metabolism of cyclophosphamide compared to the wild-type *1 allele [8]. Always consult substrate-specific literature or conduct your own assays.
Q4: Where can I find the most up-to-date information on CYP2B6 allele definitions and functions? A4: The authoritative resource is the Pharmacogene Variation Consortium (PharmVar) at https://www.pharmvar.org/gene/CYP2B6. This site provides the standardized star (*) allele nomenclature and curated functional annotations [2] [8].
| Question | Answer & Recommended Action |
|---|
| What is the primary reason for a complete lack of assay window? | The most common cause is an incorrect instrument setup.
| Problem | Potential Causes | Solution & Optimization Strategy |
|---|
| Low Sensitivity | 1. Suboptimal detection system. 2. Inefficient sample preparation. | 1. Switch to a more sensitive detection method (e.g., from UV to LC-MS/MS) [4]. 2. Implement a robust extraction technique like liquid-liquid extraction to improve analyte recovery and reduce matrix effects [5]. | | Poor Precision & High Variability | 1. Manual pipetting errors. 2. Inconsistent incubation times or temperatures. | 1. Automate liquid handling using non-contact dispensers to improve accuracy and reproducibility [6]. 2. Standardize and strictly control all incubation steps across assay runs [6]. | | Inadequate Separation of Stereoisomers | 1. Incorrect chiral column or mobile phase. | 1. Use a dedicated chiral column (e.g., Lux Cellulose-3). 2. Employ a gradient elution with a mixture of methanol, acetonitrile, and volatile ammonium buffers to resolve enantiomers of bupropion and its metabolites [3] [5]. | | Low Assay Throughput | 1. Long chromatographic run times. 2. Manual sample preparation. | 1. Develop a high-throughput method by optimizing the LC gradient for shorter run times [3]. 2. Automate sample preparation and analysis steps to increase efficiency [6]. |
The following table summarizes validated parameters from a published stereoselective method for bupropion and its metabolites, including hydroxybupropion, which can serve as a benchmark for your own development [5].
| Parameter | Bupropion (R and S) | This compound (R,R and S,S) | Erythro-/Threohydrobupropion (A and B) |
|---|---|---|---|
| LLOQ | 0.3 ng/mL | 0.3 ng/mL | 0.15 ng/mL |
| Extraction Efficiency | ≥ 70% | ≥ 70% | ≥ 70% |
| Intra-day Precision (CV%) | 3.4 - 15.4% | 3.4 - 15.4% | 3.4 - 15.4% |
| Intra-day Accuracy | 80.6 - 97.8% | 80.6 - 97.8% | 80.6 - 97.8% |
| Stability (48h at ambient temp) | < 9.8% variability for all analytes | < 9.8% variability for all analytes | < 9.8% variability for all analytes |
This protocol is adapted from a validated method for the simultaneous analysis of bupropion, this compound, erythrohydrobupropion, and threohydrobupropion in human plasma [3] [5].
1. Sample Preparation (Liquid-Liquid Extraction)
2. LC-MS/MS Conditions
The workflow for this protocol can be visualized as follows:
For immunoassay-based formats, the choice of detection system is crucial for sensitivity.
The decision process for selecting a detection system is outlined below:
What is this compound and why is it important for drug interaction studies? this compound is the major active metabolite of the antidepressant and smoking cessation drug bupropion [1] [2]. It is formed primarily in the liver by the enzyme CYP2B6 [3] [2]. Upon oral administration of bupropion, systemic exposure to this compound is much greater than to the parent drug itself, with AUC (Area Under the Curve) concentrations reported to be 16 to 20 times higher than those of bupropion [2]. Therefore, this compound is likely a major contributor to bupropion's overall clinical effects, including both efficacy and side effects, making its pharmacokinetics a critical factor in drug interaction studies [1] [4].
Which metabolic enzymes and pathways are involved with this compound? Bupropion's metabolism involves two primary pathways, leading to several active metabolites. The table below summarizes the key enzymes and resulting metabolites [5] [3] [2].
| Metabolite | Primary Formation Enzyme | Relative Systemic Exposure (AUC) | Key Pharmacological Activities |
|---|---|---|---|
| This compound | CYP2B6 [3] [2] | ~20x bupropion [2] | Norepinephrine reuptake inhibition; potent nicotinic receptor antagonism [1] [2] |
| Threohydrobupropion | Carbonyl Reductases (CRs) [3] | ~11x bupropion [2] | Weak dopamine/norepinephrine uptake inhibition [2] |
| Erythrohydrobupropion | Carbonyl Reductases (CRs) [3] | ~2.5x bupropion [2] | Data is limited |
As a perpetrator, how does bupropion (and this compound) affect other drugs? Bupropion and its metabolites are strong inhibitors of the CYP2D6 enzyme [5] [6]. This is a critical interaction risk. Co-administration of bupropion with drugs that are CYP2D6 substrates can significantly increase the plasma levels of those drugs, potentially leading to toxicity [5]. Examples of affected drugs include:
As a victim, how is this compound formation affected by other drugs? Since this compound is formed primarily by CYP2B6, drugs that inhibit or induce this enzyme will directly impact this compound levels and, consequently, the overall effect of bupropion therapy [5].
This protocol outlines a framework for investigating drug interactions involving this compound, using a combination of in vitro and clinical study designs.
Objective: To identify whether a new drug candidate (perpetrator) inhibits CYP2B6 or if bupropion (as a perpetrator) inhibits other enzymes like CYP2D6.
Methodology:
Objective: To clinically quantify the effect of a perpetrator drug on the pharmacokinetics of bupropion and this compound (or vice-versa).
Recommended Design:
The following diagram illustrates the workflow for a clinical drug-drug interaction study.
The following table summarizes key pharmacokinetic changes observed when bupropion is coadministered with the inducer rifampicin. The data is from a clinical study in healthy volunteers and reflects the impact on the racemic mixtures of bupropion and its primary metabolite, hydroxybupropion [1].
| Pharmacokinetic Parameter | Bupropion (alone) | Bupropion (with Rifampicin) | Change |
|---|---|---|---|
| Apparent Clearance (CL/F) | 2.6 L/h/kg | 7.9 L/h/kg | 3.0-fold increase |
| Elimination Half-Life (T~1/2~) | 15.9 hours | 8.2 hours | ~48% decrease |
| Pharmacokinetic Parameter | This compound (alone) | This compound (with Rifampicin) | Change |
| Maximum Concentration (C~max~) | 395 ng/mL | 548 ng/mL | ~39% increase |
| Area Under Curve (AUC~0-∞~) | 14.7 μg·h/mL | 8.4 μg·h/mL | ~43% decrease |
| Elimination Half-Life (T~1/2~) | 21.9 hours | 10.7 hours | ~51% decrease |
Understanding the stereoselective metabolism of bupropion is crucial for interpreting experimental data, as the enantiomers of bupropion and its metabolites have different pharmacological activities and metabolic pathways.
| Compound | DAT (Uptake, IC~50~ μM) | NET (Uptake, IC~50~ μM) | α4β2 nAChR (Antagonism, IC~50~ μM) |
|---|---|---|---|
| Bupropion | 0.66 | 1.85 | 12 |
| R,R-Hydroxybupropion | Inactive | 9.9 | 31 |
| S,S-Hydroxybupropion | 0.63 | 0.24 | 3.3 |
| Threohydrobupropion | 47 (rat) | 16 (rat) | No data |
The following diagram illustrates the complex metabolic pathways of bupropion.
For researchers looking to replicate or build upon these findings, here are summaries of key methodological approaches from the literature.
Clinical DDI Study Design [1]
In Vitro Metabolic Incubation [3]
Analyzing Novel Metabolites [4]
Unexpected Metabolic Profiles
High Variability in CYP2B6 Activity
Complex DDI Results
Analytical Interference
Bupropion is metabolized not only by CYP450 enzymes but also significantly by carbonyl reductases (CRs). The following table summarizes the key carbonyl reductases involved, their locations, and specific roles.
| Enzyme | Tissue Location | Subcellular Location | Primary Metabolite Formed | Key Characteristics |
|---|---|---|---|---|
| 11β-HSD1 [1] [2] | Liver | Microsomes | Threohydrobupropion (THBUP) | Major enzyme for THBUP formation in the liver; exhibits stereoselective reduction (preference for R-bupropion) [2]. |
| AKR7A2/A3 [1] [3] | Intestine | Cytosol | Threohydrobupropion (THBUP) | Primarily responsible for THBUP formation in the intestine, accounting for extra-hepatic metabolism [1]. |
| CBR1 [2] | Liver | Cytosol | Threohydrobupropion (THBUP) & Erythrohydrobupropion (EHBUP) | Contributes to the reductive metabolism in the liver cytosol [2]. |
Quantitative Kinetic Data: Studies in human liver subcellular fractions provide the following insights into the kinetics of metabolite formation [1]:
Q1: Why do I detect significant threohydrobupropion in my in vitro systems, even without CYP2B6 expression?
Q2: My results show high inter-individual variability in threohydrobupropion formation. What could be the cause?
Q3: How can I confirm the specific carbonyl reductase enzyme responsible for bupropion reduction in my experimental model?
Based on the cited literature, here are outlines of key methodologies used to study bupropion metabolism by carbonyl reductases.
Protocol 1: Assessing Bupropion Metabolism in Subcellular Fractions
This protocol is adapted from methods used to characterize metabolism in liver and intestinal fractions [1] [2].
Protocol 2: Enzyme Inhibition Study to Identify Specific CRs
This protocol helps pinpoint the specific enzyme involved [1].
The following diagram illustrates the primary and reductive metabolic pathways of bupropion, highlighting the role of specific carbonyl reductases.
The table below summarizes frequent problems and their solutions based on established methodologies.
| Problem & Phenomenon | Root Cause | Recommended Solution | Key Experimental Parameters & Protocols |
|---|
| Inaccurate Quantification of (S,S)-hydroxybupropion [1] [2] | Stereoselective Metabolism & Lack of Chiral Resolution: Achiral methods cannot distinguish between the highly active (S,S)-enantiomer and the less active (R,R)-enantiomer, leading to incorrect pharmacological interpretation [1]. | Implement a stereoselective LC-MS/MS assay. Use a chiral column (e.g., α1-acid glycoprotein or Lux Cellulose-3) for separation [1] [3]. | Protocol [1]: • Column: α1-acid glycoprotein. • Mobile Phase: Gradient elution with methanol and 5-10 mM ammonium bicarbonate (pH ~9.0). • Sample Prep: Protein precipitation with 20% trichloroacetic acid. • Detection: Positive ion ESI tandem MS. LOQ for (R,R) and (S,S)-hydroxybupropion: 2 ng/mL. | | Co-elution of Hydroxybupropion with Threo/Erythro Metabolites [3] | Structural Similarity: The diastereomers erythrohydrobupropion and threohydrobupropion have similar mass-to-charge ratios and can interfere if not separated [3]. | Optimize chromatographic conditions to resolve all major metabolites. A Lux Cellulose-3 column with a basic methanol/acetonitrile/ammonium bicarbonate gradient has been shown to separate all eight enantiomers [3]. | Protocol [3]: • Column: Lux 3µ Cellulose-3. • Mobile Phase: Gradient of methanol, acetonitrile, and 10 mM ammonium bicarbonate (pH 10.5). • Sample Prep: Liquid-liquid extraction from 50 µL plasma. • Detection: ESI-positive mode MS. LOQ for dihydro metabolites: 0.15 ng/mL. | | Signal Suppression or Enhancement (Matrix Effects) [4] [1] | Complex Biological Matrix: Components in plasma or urine can ionize alongside analytes, altering the MS signal and impacting accuracy and precision [4]. | Use a stable isotope-labeled internal standard (e.g., this compound-d6). Employ extensive sample cleanup (e.g., protein precipitation, liquid-liquid extraction) to reduce matrix interference [1]. | Protocol [1]: Use deuterated internal standards (this compound-d6) for both enantiomers. Validate the method for selectivity, matrix effects, recovery, and carryover per FDA Bioanalytical Method Validation guidelines [4]. |
For reliable results, follow these detailed protocols adapted from validated methods.
This protocol allows for the simultaneous quantification of bupropion and its metabolite enantiomers [1].
Sample Preparation:
LC Conditions:
MS/MS Conditions:
The following diagram illustrates the metabolic relationship and the core analytical workflow to address these challenges.
Q1: Why is our bioanalytical method showing inconsistent results for this compound's activity?
Q2: We have validated our chiral method, but are seeing peak tailing or poor resolution. What can we do?
Q3: Is this compound the only metabolite we need to worry about for interference?
The core mechanism is that bupropion is metabolized to its active metabolite, This compound (HB), primarily by the cytochrome P450 enzyme CYP2B6 [1] [2] [3]. Genetic polymorphisms in the CYP2B6 gene lead to significant interindividual variability in the enzyme's activity, which directly impacts the plasma concentrations of this compound achieved [1] [4].
The table below summarizes the key effects of the most studied CYP2B6 alleles on this compound exposure, often expressed as the Area Under the Curve (AUC).
| CYP2B6 Variant | Key Functional Change | Effect on this compound (HB) Exposure | Reported Effect Size (vs. Wild Type) |
|---|---|---|---|
| *6 (c.516G>T, Q172H & c.785A>G, K262R) [5] | Altered mRNA splicing, reduced enzyme protein and activity [2] [5] | Decreased | *6 carriers: HB AUC ↓ 23% (RoM 0.77, 95% CI 0.71-0.83) [1]. *6/*6 homozygotes: Greatest reduction in HB formation clearance [6]. |
| *4 (c.516G>T, Q172H) [5] | Structurally altered enzyme with increased activity for some substrates [5] | Increased | Associated with higher HB C~max~ and potentially increased bupropion clearance [7] [6]. |
| *18 (c.983T>C, I328T) [2] | Marked reduction of expression and bupropion hydroxylase activity [2] | Decreased | Associated with ~33% lower steady-state HB concentrations [2]. |
| *5 (c.1459C>T, R487C) [5] | Mild or negligible effect on catalytic activity [5] | Minimal or uncertain | Limited data suggest no major impact on bupropion or HB exposure [6]. |
These genetic effects translate into defined metabolizer phenotypes, which provide a more direct clinical interpretation.
| Phenotype Group | Example Genotypes | Collective Impact on Active Moisty Exposure |
|---|---|---|
| Poor Metabolizers (PM) | Two no-function alleles (e.g., 6/6, 18/18) | Significantly decreased exposure to HB and the total active moiety (bupropion + HB) [1]. |
| Intermediate Metabolizers (IM) | One reduced-function allele (e.g., 1/6, 1/18) | Significantly decreased exposure to HB and the total active moiety [1]. |
| Normal Metabolizers (NM) | Two functional alleles (e.g., 1/1) | Reference level of exposure. |
| Rapid/Ultra-rapid Metabolizers | Alleles with increased function (e.g., 1/4, 4/4) | Potential for increased HB exposure [7] [5]. |
This relationship between genotype and phenotype forms the basis of the experimental workflow for investigating bupropion metabolism.
To empirically measure CYP2B6 activity in a clinical or research setting, the following protocol outlines the standard phenotyping approach using bupropion as a probe drug.
Title: In Vivo Phenotyping of CYP2B6 Activity using Bupropion Hydroxylation
1. Probe Drug Administration
2. Blood Sample Collection
3. Bioanalytical Quantification
4. Data and Metabolic Ratio Calculation
Q1: We see high variability in this compound concentrations even within the same genotype group. What non-genetic factors should we consider?
Q2: Why is the stereoselectivity of bupropion metabolism important for my experiments?
Q3: Our genotyping results do not match the observed pharmacokinetic phenotype. What could be the reason?
Q4: Does CYP2C19 play a significant role in bupropion hydroxylation?
The following table summarizes key findings on the time-dependent changes and predominant ratios of hydroxybupropion enantiomers from clinical studies.
| Study Population / Condition | Predominant Enantiomer (AUC Ratio) | Impact on Enantiomeric Ratio | Reported Enantiomeric Ratio ((R,R):(S,S)) | Citation |
|---|---|---|---|---|
| Healthy Male Subjects (single dose) | (2R,3R)-hydroxybupropion | Baseline (without rifampicin) | 4.9 ± 1.6 (AUC(0-24)) | [1] |
| Healthy Male Subjects (with rifampicin) | (2R,3R)-hydroxybupropion | Increased the relative proportion of (R,R) | 8.3 ± 1.9 (AUC(0-24)) | [1] |
| Patients with Lupus Nephritis & Vasculitis | (R,R)-hydroxybupropion | Consistent predominance of (R,R) in disease state | Not explicitly stated; Cmax of (R,R) was ~11 times higher than (S,S) | [2] |
| General Clinical Disposition | (R,R)-hydroxybupropion | (R,R) has significantly higher plasma exposure | ~20-fold higher plasma exposure for (R,R) compared to (S,S) | [3] [4] |
Here are the methodologies for stereoselective analysis and pharmacokinetic studies from the cited research.
The diagram below illustrates the stereoselective metabolism of racemic bupropion to its primary metabolites, which is central to understanding the enantiomeric ratios.
Q1: Why does the (R,R)/(S,S) this compound ratio increase over time after a single dose? The time-dependent change is due to differences in the formation and elimination rates of the enantiomers. (S,S)-hydroxybupropion is formation rate-limited, meaning its appearance in plasma is slower. In contrast, (R,R)-hydroxybupropion is elimination rate-limited, leading to a slower disappearance. This differential kinetics causes the relative proportion of (S,S)-hydroxybupropion to increase over the 24-hour period, altering the ratio [2] [3].
Q2: How does rifampicin co-administration affect the this compound enantiomeric ratio? Rifampicin, a broad cytochrome P450 inducer, influences the pharmacokinetics of each this compound enantiomer differently. Studies show it causes a statistically significant increase in the (R,R) to (S,S) AUC(0-24) ratio, from 4.9 to 8.3. This indicates a stereoselective drug interaction where the metabolic pathways or clearances of the two enantiomers are affected disproportionately [1].
Q3: Which this compound enantiomer is pharmacologically most active? Despite being the minor metabolite in plasma, (2S,3S)-hydroxybupropion is considered the most pharmacologically active. It is a more potent inhibitor of norepinephrine reuptake and a potent non-competitive antagonist of nicotinic acetylcholine receptors (e.g., α4β2). Its activity is a key contributor to bupropion's efficacy in smoking cessation and antidepressant effects [3] [6] [4].
Q4: What are the critical parameters for a robust chiral separation of this compound?
Matrix effects occur when compounds co-eluting with your analyte interfere with its ionization in the mass spectrometer, most commonly causing ion suppression [1] [2] [3]. For hydroxybupropion analysis in complex biological samples like plasma, phospholipids are a primary cause of these effects [1] [4]. This can lead to reduced sensitivity, inaccurate quantification, and poor reproducibility.
The electrospray ionization (ESI) source, while sensitive, is particularly susceptible to these effects [1] [3]. Therefore, a key goal of method development is to minimize or compensate for them.
Before troubleshooting, it's crucial to confirm the presence and extent of matrix effects. The following methods are standard in the field.
This method helps you visualize regions of ion suppression or enhancement throughout the chromatographic run [2] [3].
Protocol:
This method provides a quantitative measure of Matrix Effect (ME) [1] [3].
Protocol:
ME (%) = (Peak Area B / Peak Area A) × 100Here are the most effective strategies to overcome matrix effects, supported by experimental data.
Improving sample clean-up is often the most effective way to combat matrix effects [1]. The table below compares common techniques.
| Method | Principle | Effectiveness in Reducing Matrix Effects | Key Considerations |
|---|---|---|---|
| Protein Precipitation (PPT) | Uses solvent (e.g., ACN) to precipitate proteins. | Low; leaves phospholipids behind [1] [4]. | Simple and fast, but can cause significant ion suppression [1]. |
| Phospholipid Removal (PLR) Plates | PPT with sorbent (e.g., Zr-coated silica) that actively captures phospholipids [1] [4]. | High; specifically removes primary cause of ion suppression. | A study showed PLR eliminated a ~75% ion suppression signal dip seen with PPT [4]. |
| Liquid-Liquid Extraction (LLE) | Partitions analytes and interferences between immiscible solvents. | Moderate to High; can selectively extract analyte away from phospholipids [1]. | pH control is critical. Using a double LLE (e.g., hexane wash followed by MTBE extraction) can improve selectivity [1]. |
| Solid-Phase Extraction (SPE) | Uses selective sorbents to retain analyte or interferences. | High; especially with mixed-mode (RP + ion exchange) phases [1]. | Provides analyte concentration and clean-up. Selective elution can leave phospholipids on the sorbent [1]. |
Altering the LC method can separate this compound from co-eluting interferences.
Using a proper internal standard (IS) is critical for compensating for residual matrix effects.
The following workflow summarizes the logical progression for troubleshooting matrix effects:
After implementing a mitigation strategy, validate your method to ensure robustness.
Final Pre-Submission Checklist:
The following table compares the in vitro inhibitory potency (IC₅₀) of bupropion and its metabolites at key molecular targets. A lower IC₅₀ value indicates greater potency [1].
| Compound | DAT Uptake (IC₅₀, μM) | NET Uptake (IC₅₀, μM) | α4β2 nAChR (IC₅₀, μM) |
|---|---|---|---|
| Bupropion | 0.66 [1] | 1.85 [1] | 12 [1] |
| R,R-Hydroxybupropion | Inactive [1] | 9.9 [1] | 31 [1] |
| S,S-Hydroxybupropion | 0.63 [1] | 0.24 [1] | 3.3 [1] |
| Threohydrobupropion | 47 [1] | 16 [1] | No data |
Note: DAT: Dopamine Transporter; NET: Norepinephrine Transporter; nAChR: Nicotinic Acetylcholine Receptor.
Despite differences in innate potency, systemic exposure is a critical factor. The following table shows the relative exposure (AUC) and half-life of these compounds in humans, explaining their clinical contribution [1].
| Compound | AUC relative to Bupropion | Approximate Half-life (hours) |
|---|---|---|
| Bupropion | 1 (Reference) | 10.8 [1] |
| R,R-Hydroxybupropion | 23.8 [1] | 19 [1] |
| S,S-Hydroxybupropion | 0.6 [1] | 15 [1] |
| Threohydrobupropion | 11.2 [1] | 31 [1] |
The data in the tables above were generated using established in vitro and in vivo experimental models. Here are the core methodologies:
In Vitro Transporter Inhibition Assays [2]:
In Vivo Pharmacokinetic Studies [3] [4]:
Bupropion's effects are mediated by the combined action of the parent drug and its metabolites. The following diagram illustrates the metabolic pathway and primary pharmacological targets.
The table below summarizes the key pharmacokinetic (PK) parameters of bupropion and its active metabolites at steady state, which are crucial for understanding their relative systemic exposure.
| Compound | Approximate Half-Life (Hours, Mean ± SD or Range) | Relative Cmax at Steady State (vs. Bupropion) | Relative AUC at Steady State (vs. Bupropion) | Notes on Activity & Formation |
|---|---|---|---|---|
| Bupropion | 21 (12-30) [1] [2] | Reference (1x) | Reference (1x) | Parent drug; norepinephrine-dopamine reuptake inhibitor (NDRI) [3]. |
| Hydroxybupropion | 20 ± 5 [1] [2] | 4- to 7-fold higher [1] | ~10-fold greater [1] | Primary active metabolite; formed primarily by CYP2B6 [1] [2]. Potency is approximately 50% of bupropion [1]. |
| Threohydrobupropion | 37 ± 13 [1] [2] | ~5-fold higher [1] | Information Missing | Formed by carbonyl reductase 11β-HSD1 in a stereoselective manner [4]. Potency is approximately 20% of bupropion [1]. |
| Erythrohydrobupropion | 33 ± 10 [1] [2] | Similar to bupropion [1] | Information Missing | Formed by a carbonyl reductase distinct from 11β-HSD1 [4]. Potency is approximately 20% of bupropion [1]. |
Bupropion undergoes extensive metabolism, and the pathways for its primary metabolites are well-characterized. The following diagram illustrates the key metabolic enzymes involved:
Key insights into the metabolic pathways include:
Robust analytical methods are critical for quantifying bupropion and its metabolites in biological samples. Here is a detailed protocol for a stereoselective assay:
Understanding the pharmacokinetics of these metabolites is essential for several reasons:
Hydroxybupropion is the primary active metabolite of the antidepressant and smoking cessation drug bupropion, formed predominantly through CYP2B6-mediated metabolism during first-pass metabolism. [1] Bupropion is administered clinically as a racemic mixture of R- and S-enantiomers, and the introduction of a hydroxyl group during metabolism creates a second chiral center, resulting in the formation of two diastereomeric pairs. [2] [1] In humans, only the (2R,3R)-hydroxybupropion (R,R) and (2S,3S)-hydroxybupropion (S,S) diastereomers are formed in substantial quantities due to steric hindrance that prevents the formation of the cis-diastereomers. [1] These enantiomers exhibit markedly different pharmacological profiles and stereoselective disposition in vivo, which has significant implications for bupropion's clinical effects, toxicity profile, and drug interaction potential. [2] [3] [4]
The stereoselective pharmacokinetics of this compound are striking, with R,R-hydroxybupropion achieving substantially higher plasma concentrations than the S,S-enantiomer despite the latter demonstrating greater pharmacological potency at key molecular targets. [3] [5] After bupropion administration, the area under the plasma concentration-time curve (AUC) ratio between R,R- and S,S-hydroxybupropion is approximately 65:1, and the maximum concentration (Cmax) ratio is approximately 35:1. [3] This disproportionate exposure relationship, combined with their differential pharmacodynamic activities, means that bupropion's net clinical effect represents a complex interplay between these distinct enantiomers. [2] [1] [6] Understanding these differences is essential for researchers investigating bupropion's therapeutic mechanisms and for drug development professionals seeking to optimize antidepressant and smoking cessation therapies.
The enantiomers of this compound display markedly distinct pharmacological profiles across various molecular targets relevant to antidepressant activity and smoking cessation. The S,S-enantiomer demonstrates significantly greater potency at key monoamine transporters and specific nicotinic receptor subtypes compared to the R,R-enantiomer, which exhibits minimal activity at several critical targets. [1] [6]
Table 1: Comparative Pharmacological Activity of this compound Enantiomers
| Molecular Target | S,S-Hydroxybupropion Activity | R,R-Hydroxybupropion Activity | Experimental System |
|---|---|---|---|
| Dopamine Transporter (DAT) Uptake Inhibition | IC~50~ = 0.63 μM | Inactive | Human cells [1] |
| Norepinephrine Transporter (NET) Uptake Inhibition | IC~50~ = 0.24 μM | IC~50~ = 9.9 μM | Human cells [1] |
| Serotonin Transporter (SERT) Uptake Inhibition | Inactive | Inactive | Human cells [1] |
| α4β2 Nicotinic Receptor Antagonism | IC~50~ = 3.3 μM | IC~50~ = 31 μM | Not specified [1] |
| α3β4 Nicotinic Receptor Antagonism | IC~50~ = 11 μM | IC~50~ = 6.5 μM | Not specified [1] |
| α1β1γδ Nicotinic Receptor Antagonism | IC~50~ = 28 μM | IC~50~ = 7.6 μM | Not specified [1] |
| Antidepressant Activity | Active (similar to bupropion) | Less active | Mouse models [4] [6] |
| Nicotine Antagonism | Potent antagonist of acute nicotine effects | Less potent | Mouse models [4] |
The S,S-enantiomer demonstrates particularly potent inhibition of norepinephrine transport (IC~50~ = 0.24 μM), making it approximately 41-fold more potent than the R,R-enantiomer at this target. [1] Similarly, S,S-hydroxybupropion effectively inhibits dopamine uptake whereas the R,R-enantiomer is essentially inactive at the dopamine transporter. [1] [6] This pronounced difference in monoamine transporter activity likely explains why the S,S-enantiomer is considered the primary mediator of bupropion's pharmacological effects despite its lower systemic exposure compared to the R,R-enantiomer. [1] [6]
Both enantiomers function as non-competitive antagonists at various nicotinic acetylcholine receptor subtypes, but with different subtype selectivity profiles. [1] [6] The S,S-enantiomer shows greater potency at α4β2 nicotinic receptors (IC~50~ = 3.3 μM), which are critically involved in nicotine dependence, being approximately 9-fold more potent than the R,R-enantiomer at this subtype. [1] In contrast, the R,R-enantiomer demonstrates slightly greater potency at α3β4 and α1β1γδ nicotinic receptor subtypes. [1] This differential nicotinic receptor binding profile suggests the enantiomers may have complementary roles in bupropion's effectiveness as a smoking cessation aid, with the S,S-enantiomer particularly contributing to nicotine antagonism. [4] [6]
The pharmacokinetic profiles of this compound enantiomers reveal marked stereoselectivity in their disposition, with profound differences in exposure, elimination, and metabolic pathways. [2] [3] These differences significantly influence the relative contribution of each enantiomer to bupropion's overall clinical effects.
Table 2: Comparative Pharmacokinetic Parameters of this compound Enantiomers
| Pharmacokinetic Parameter | S,S-Hydroxybupropion | R,R-Hydroxybupropion | Ratio (R,R/S,S) |
|---|---|---|---|
| AUC Relative to Bupropion | 0.6 | 23.8 | 39.7 [1] |
| Half-Life (Hours) | 15 | 19 | 1.27 [1] |
| C~max~ Ratio | 1 | 35 | 35 [3] |
| AUC Ratio | 1 | 65 | 65 [3] |
| Apparent Renal Clearance | ~10-fold higher than R,R | Lower than S,S | ~0.1 [3] |
| Formation | CYP2B6 (from S-bupropion) | CYP2B6 (from R-bupropion) | Similar pathway [2] [7] |
| Elimination Rate-Limiting Step | Formation rate-limited | Elimination rate-limited | Different mechanisms [8] |
The R,R-enantiomer achieves dramatically higher systemic exposure compared to the S,S-enantiomer, with area under the curve (AUC) values approximately 65-fold greater and maximum concentration (C~max~) values approximately 35-fold higher. [3] This disproportional exposure occurs despite bupropion being administered as a racemic mixture and highlights the stereoselective nature of bupropion metabolism. [2] [3] The higher exposure of R,R-hydroxybupropion is particularly notable given its weaker pharmacological activity at key targets like the dopamine and norepinephrine transporters. [1]
The enantiomers also differ significantly in their elimination characteristics and renal clearance. S,S-hydroxybupropion demonstrates a approximately 10-fold higher renal clearance compared to the R,R-enantiomer, which contributes to its lower systemic exposure despite ongoing formation from the parent drug. [3] Additionally, the elimination of these metabolites follows different rate-limiting steps—S,S-hydroxybupropion is formation rate-limited, meaning its elimination depends on its rate of formation, while R,R-hydroxybupropion is elimination rate-limited. [8] These differences in clearance mechanisms result in S,S-hydroxybupropion having a slightly shorter half-life (15 hours) compared to R,R-hydroxybupropion (19 hours). [1]
The investigation of this compound enantiomer formation and metabolism requires specialized in vitro systems that preserve stereoselective enzymatic activities. Several well-established protocols using human liver microsomes and cellular fractions have been developed to study these metabolic pathways. [2] [4]
Human Liver Microsome Incubations: Prepare incubation mixtures containing human liver microsomes (0.5-1.0 mg/mL protein), racemic bupropion (typically 5-500 μM), and an NADPH-regenerating system (1-2 mM NADP+, 5-10 mM glucose-6-phosphate, and 1-2 U/mL glucose-6-phosphate dehydrogenase) in potassium phosphate buffer (50-100 mM, pH 7.4). [2] [4] Initiate reactions by adding the NADPH-regenerating system or bupropion after pre-incubation at 37°C for 3-5 minutes. Conduct incubations at 37°C with gentle shaking for predetermined time points (typically 5-60 minutes). Terminate reactions by adding an equal volume of ice-cold acetonitrile or methanol containing internal standards. [2] [4] Centrifuge at high speed (10,000-15,000 × g) for 10-15 minutes and analyze the supernatant using chiral chromatographic methods.
Cytosolic Reduction Studies: For investigating the reductive metabolism of bupropion to threohydrobupropion and erythrohydrobupropion, prepare incubation mixtures containing human liver cytosol (1-2 mg/mL protein), racemic bupropion (10-500 μM), and NADPH (1-2 mM) in potassium phosphate buffer (50-100 mM, pH 7.4). [4] The reduction of bupropion is primarily mediated by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and other carbonyl reductases present in the cytosolic fraction. [2] [4] Incubate at 37°C for 15-120 minutes, terminate with organic solvents, and analyze via LC-MS/MS. These studies have demonstrated that the formation of threohydrobupropion occurs preferentially from R-bupropion, while erythrohydrobupropion formation shows less stereoselectivity. [4]
Accurate quantification of this compound enantiomers requires specialized chiral chromatographic methods capable of resolving stereoisomers. Several validated LC-MS/MS methods have been developed for this purpose. [4] [8]
Chromatographic Separation: The most effective methods utilize chiral stationary phases such as α1-acid glycoprotein (AGP) columns, cellulose-based columns (Chiralcel OD-RH), or polysaccharide-based chiral columns. [4] [8] For AGP columns, use a mobile phase consisting of 10 mM ammonium bicarbonate (pH 9.0-9.2) with 5-15% organic modifier (methanol or acetonitrile) at flow rates of 0.2-1.0 mL/min. [8] For cellulose-based columns, isocratic elution with 62% 5 mM ammonium bicarbonate (pH 9.0-9.2), 25% methanol, and 13% acetonitrile at 1.0 mL/min provides adequate resolution of all stereoisomers. [8]
Mass Spectrometric Detection: Employ tandem mass spectrometry with multiple reaction monitoring (MRM) for sensitive and selective detection. Common transitions for this compound enantiomers include m/z 256→238 for this compound, m/z 238→220 for bupropion, and m/z 240→222 for threohydrobupropion and erythrohydrobupropion. [8] Use deuterated internal standards (e.g., this compound-d6) for optimal quantification accuracy. The assay should be validated according to FDA guidelines, with demonstrated specificity, linearity, accuracy, precision, and stability. [8]
Evaluation of receptor binding and transporter inhibition utilizes standardized in vitro systems expressing human targets:
Monoamine Transporter Inhibition: Assess inhibition of dopamine, norepinephrine, and serotonin transporters using cell lines expressing human DAT, NET, and SERT. [1] Incubate cells with test compounds and appropriate radiolabeled or fluorescent substrates (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET) for specified durations. Determine IC~50~ values by measuring compound concentration-dependent inhibition of substrate uptake. [1] The S,S-enantiomer typically shows IC~50~ values of 0.63 μM for DAT and 0.24 μM for NET, while the R,R-enantiomer is inactive at DAT and shows weak NET inhibition (IC~50~ = 9.9 μM). [1]
Nicotinic Receptor Antagonism: Evaluate nicotinic receptor activity using voltage-clamp electrophysiology on Xenopus oocytes expressing human nicotinic receptor subtypes or through radioligand binding assays. [1] [6] For functional antagonism, pre-apply test compounds followed by co-application with acetylcholine or nicotine. Measure peak current amplitudes and calculate IC~50~ values for inhibition. Both enantiomers show non-competitive antagonism but with different subtype selectivity profiles. [1]
The metabolism of bupropion to its active hydroxy metabolites involves complex, stereoselective pathways that can be visualized through metabolic maps and experimental workflows. The following diagrams illustrate these key processes:
Figure 1: Stereoselective Metabolic Pathways of Bupropion to Active Metabolites
The experimental workflow for investigating this compound enantiomer pharmacology involves multiple coordinated procedures as illustrated below:
Figure 2: Experimental Workflow for this compound Enantiomer Characterization
The stereoselective metabolism and disposition of this compound enantiomers have profound implications for both clinical practice and drug development. The fact that the S,S-enantiomer possesses most pharmacological activity while the R,R-enantiomer achieves higher exposure explains why achiral quantification of this compound provides limited insight into bupropion's effects. [1] [3] [6] Future research should focus on developing enantiomer-specific biomarkers that better correlate with therapeutic outcomes and adverse effects. Additionally, the differential accumulation of these enantiomers at steady state suggests that their relative contributions to bupropion's effects may shift during chronic therapy, necessitating time-dependent pharmacological assessments. [3] [5]
From a drug development perspective, this compound represents a promising scaffold for novel CNS agents, particularly the S,S-enantiomer which has demonstrated favorable activity across multiple targets relevant to depression and substance use disorders. [6] Several analogs have already been developed with improved potency at dopamine and norepinephrine transporters and enhanced nicotinic receptor antagonism. [6] However, any development must carefully balance optimizing target engagement with minimizing seizure risk, which remains a concern with bupropion and its metabolites. [1] [6] Future structure-activity relationship studies should explore modifications that further enhance transporter inhibition and nicotinic antagonism while reducing potential epileptogenic properties.
The following table compares the key pharmacokinetic and pharmacodynamic properties of bupropion and its primary metabolites, which underlie their clinical effects [1].
| Compound | AUC relative to Bupropion | Elimination Half-life (hours) | Norepinephrine Reuptake Inhibition (IC50, µM) | Dopamine Reuptake Inhibition (IC50, µM) | α4β2 Nicotinic Receptor Antagonism (IC50, µM) |
|---|---|---|---|---|---|
| Bupropion | 1 | 10.8 | 1.85 | 0.66 | 12 |
| S,S-Hydroxybupropion | 23.8 | 15 | 0.24 | 0.63 | 3.3 |
| R,R-Hydroxybupropion | 0.6 | 19 | 9.9 | Inactive | 31 |
| Threohydrobupropion | 11.2 | 31 | 16 (rat) | 47 (rat) | No data |
| Erythrohydrobupropion | 2.5 | 22 | No data | No data | No data |
IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency. AUC: Area Under the Curve, a measure of total drug exposure.
This table summarizes findings from key studies linking hydroxybupropion to smoking cessation outcomes.
| Study Type / Model | Key Finding on Efficacy | Experimental Measure / Outcome |
|---|---|---|
| Human Clinical Trial [2] | Higher this compound concentrations predicted better cessation rates. | Odds Ratio (OR) for Abstinence: Week 3: OR=2.82; Week 7: OR=2.96; Week 26: OR=2.37 (per µg/mL increase). Bupropion levels showed no significant effect (OR=1.00-1.03). |
| Human Clinical Trial [2] | CYP2B6 genetic variants (slow metabolizers) linked to lower this compound levels. | Steady-state this compound levels were 40% lower in CYP2B6 slow metabolizers compared to normal metabolizers. |
| Mouse Behavior Study [3] | (2S,3S)-hydroxybupropion, not (2R,3R), mediated key anti-nicotine effects. | Nicotine Reward (Conditioned Place Preference): Significant reduction by (2S,3S). Nicotine Withdrawal: Reversed by (2S,3S) with higher potency than bupropion. Nicotine Drug Discrimination: Partial substitution by (2S,3S). |
To generate the evidence above, researchers employed detailed experimental protocols. Below are the methodologies for two pivotal studies.
Clinical Trial Linking Metabolite Levels to Cessation [2]
Preclinical Study on this compound Isomers [3]
The diagram below illustrates the metabolic fate of bupropion and how it leads to its smoking cessation effects, integrating the data from the tables above.
The evidence strongly supports that This compound is a crucial mediator of bupropion's efficacy in smoking cessation. Its high exposure levels, potent pharmacological activity, and direct correlation with successful abstinence in clinical trials position it as more than just a metabolite, but a key active principle.
This compound is a primary active metabolite of bupropion, formed predominantly in the liver. The following table summarizes its core characteristics [1] [2]:
| Characteristic | Details |
|---|---|
| Parent Drug | Bupropion (NDRI: Norepinephrine-Dopamine Reuptake Inhibitor) |
| Forming Enzyme | Primarily CYP2B6 (Cytochrome P450 2B6) [1] |
| Pharmacologic Activity | Active; has approximately 50% the antidepressant activity of the parent drug bupropion in animal models [2]. |
| Affinity for Transporters | Similar affinity as bupropion for the NET (Norepinephrine Transporter) [2]. |
| Clinical Significance | Contributes significantly to bupropion's efficacy. At steady state, its plasma concentrations are 4- to 8-fold higher than bupropion [2]. |
For researchers studying these metabolites, here are key methodologies from the literature.
1. LC-MS/MS Method for Quantifying Bupropion and its Metabolites This protocol is used to determine concentrations of bupropion, this compound, threohydrobupropion, and erythrohydrobupropion in plasma [1] [3].
2. In Vitro Metabolism in Subcellular Fractions This protocol characterizes the metabolic pathways of bupropion in liver and intestinal tissues [1].
The metabolism of bupropion involves multiple pathways and enzymes, which can be visualized in the following workflow. This compound is just one of several active metabolites [1] [2].
This diagram illustrates that bupropion is metabolized through two major parallel pathways [1]:
While a direct, data-rich comparison with "radafaxine" is not possible, the table below contrasts this compound with desvenlafaxine based on general pharmacological knowledge and the search results.
| Feature | This compound (Metabolite of Bupropion) | Desvenlafaxine (Metabolite of Venlafaxine) |
|---|---|---|
| Parent Drug Class | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) [1] | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) [4] |
| Primary Mechanism | Norepinephrine reuptake inhibition; some dopamine activity [2] | Primarily serotonin and norepinephrine reuptake inhibition [4] |
| Forming Enzyme | CYP2B6 [1] | CYP2D6 (and others via multiple pathways) |
| Status | Active Metabolite (not marketed as its own drug) [2] | Active Metabolite (also marketed as its own drug, desvenlafaxine) [4] |
| Clinical Relevance | Major contributor to the efficacy and side effects of bupropion therapy [2] | The primary mediator of venlafaxine's effect; allows for once-daily dosing as a prodrug |
The table below summarizes experimental data comparing the effects of bupropion and its hydroxy metabolites on key molecular targets.
| Compound | nAChR Subtype & Potency (IC₅₀) | Dopamine Transporter (DAT) Inhibition (IC₅₀) | Norepinephrine Transporter (NET) Inhibition (IC₅₀) |
|---|
| Bupropion | α3β4: Highest potency [1] α4β2: Less potent than (2S,3S)-hydroxybupropion [1] | 550 nM [2] | 1,900 nM (1.9 µM) [2] | | (2S,3S)-Hydroxybupropion | α4β2: More potent than bupropion [1] | >10,000 nM (weak) [2] [1] | 520 nM [2] | | (2R,3R)-Hydroxybupropion | α4β2: Less potent than (2S,3S)-isomer [1] | Inactive (IC₅₀ >10 µM) [2] [1] | Inactive (IC₅₀ >10 µM) [2] [1] |
The data in the table above were generated using standard pharmacological and behavioral assays.
The following diagram illustrates the relationship between bupropion, its active metabolite, and the key experimental workflow used to generate the comparative data.
The superior nAChR antagonistic profile of (2S,3S)-hydroxybupropion is clinically relevant.
The table below summarizes the half-lives, relative systemic exposure (AUC), and in vitro inhibition data (IC50 in μM) for bupropion and its primary metabolites, illustrating the shift from a balanced NDRI to a more noradrenergic-selective profile [1] [2] [3].
| Compound | Elimination Half-Life (hours) | AUC relative to Bupropion | DAT (IC50, μM) | NET (IC50, μM) | SERT (IC50, μM) | α4β2 nAChR (IC50, μM) |
|---|---|---|---|---|---|---|
| Bupropion | 10 - 21 [1] [4] | 1 (reference) | 0.66 [1] | 1.85 [1] | Inactive [1] | 12 [1] |
| (R,R)-hydroxybupropion | 19 - 25 [1] | ~23.8 [1] | Inactive [1] | 9.9 [1] | Inactive [1] | 31 [1] |
| (S,S)-hydroxybupropion | ~15 [1] | ~0.6 [1] | 0.63 [1] | 0.24 [1] | Inactive [1] | 3.3 [1] |
| Threohydrobupropion | 22 - 37 [1] [4] | ~11.2 [1] | 47 (rat) [1] | 16 (rat) [1] | 67 (rat) [1] | Data not shown |
| Erythrohydrobupropion | ~33 [4] | ~2.5 [1] | No data | No data | No data | Data not shown |
Key pharmacological insights from the data:
Understanding the experimental methods behind this data is crucial for evaluation and replication.
In Vitro Transporter Inhibition Assays
Stereoselective LC-MS/MS Bioanalysis
Metabolite Formation in Subcellular Fractions
The following diagram maps the primary metabolic fate of bupropion and the key enzymes responsible, which underpin the pharmacokinetic and potency data.
Figure 1: Primary metabolic pathways of bupropion. The drug is predominantly metabolized in the liver via CYP2B6 oxidation to this compound and via carbonyl reductases to diastereomeric alcohols [1] [5]. The intestine also contributes to the reduction pathway [5].
The workflow for the stereoselective analysis of these compounds in plasma is detailed below.
Figure 2: Bioanalytical workflow for the stereoselective quantification of bupropion and its metabolites. This method resolves all enantiomers and diastereomers, which is critical for accurate pharmacokinetic and pharmacodynamic analysis [2].
The table below summarizes key pharmacokinetic parameters for bupropion and its primary metabolites, based on clinical study data. [1]
| Compound | AUC relative to Bupropion | Elimination Half-Life (hours) |
|---|---|---|
| Bupropion | 1 | 10.8 – 21 |
| R,R-Hydroxybupropion | 23.8 | 19 – 25 |
| S,S-Hydroxybupropion | 0.6 | 15 – 25 |
| Threohydrobupropion | 11.2 | 31 – 37 |
| Erythrohydrobupropion | 2.5 | 22 – 33 |
The following table compares the average observed Hydroxybupropion to Bupropion AUC ratios (AUCHBup/Bup) across different formulations from a clinical study. [2]
| Formulation | Dose | Average AUCHBup/Bup Ratio |
|---|---|---|
| Immediate-Release (IR) | 75 mg | 16.2 |
| Immediate-Release (IR) | 100 mg | 15.8 |
| Sustained-Release (SR) | 100 mg | 19.1 |
| Sustained-Release (SR) | 150 mg | 18.5 |
| Extended-Release (ER) | 150 mg | 20.1 |
| Extended-Release (ER) | 300 mg | 19.4 |
The metabolic pathway of bupropion and key enzymes involved is illustrated below.
The comparative data was obtained from a robust clinical study, the methodology of which can serve as a template for similar investigations. [3] [2]
The following table summarizes the key experimental findings that validate this compound as a selective in vitro marker for CYP2B6 activity.
| Evidence Category | Key Experimental Findings | Experimental System | Citation |
|---|---|---|---|
| Selectivity | At 500 µM bupropion concentration, CYP2B6 was the primary enzyme responsible for this compound formation. Inhibition by a CYP2B6-specific monoclonal antibody resulted in up to 88% reduction in activity. | Human Liver Microsomes (HLMs), cDNA-expressed P450 isoforms | [1] |
| Kinetic Correlation | Bupropion hydroxylase activity showed a strong, significant correlation with CYP2B6 protein blotting density (r² = 0.99) and with another CYP2B6 marker activity, S-mephenytoin N-demethylation (r² = 0.98). | Panel of 16 Human Liver Microsomes | [1] |
| Genetic Corroboration | CYP2B6 genetic variants (*6 and *18 alleles) are associated with approximately 33% lower plasma concentrations of this compound at steady state, directly linking CYP2B6 function to the metabolite's formation in humans. | Clinical study in healthy volunteers | [2] |
| Enzyme Contribution | Among recombinant P450 isoforms, CYP2B6 demonstrated the highest rate of bupropion hydroxylation. The contribution of CYP2E1 was found to be negligible at the selective substrate concentration of 500 µM. | cDNA-expressed P450 isoforms | [1] |
The standard method for determining CYP2B6 activity uses human liver microsomes and bupropion as a probe substrate, measuring the formation of this compound.
1. Incubation Setup
2. Reaction and Quantification
3. Data Analysis
The workflow below illustrates the key steps of this established protocol.
Understanding the kinetic characteristics of this reaction is crucial for assay design. The table below compiles key parameters reported in the literature.
| Parameter | Reported Value | Experimental Conditions | Citation |
|---|---|---|---|
| Apparent Km (Bupropion) | 37.54 ± 4.5 µM | Human Liver Microsomes (Pooled) | [3] |
| Apparent Km (Bupropion) | ~130 µM | Subset of Human Liver Microsomes | [1] |
| Apparent Km (Bupropion) | 156 µM | cDNA-expressed CYP2B6 | [1] |
| Vmax (this compound Formation) | 141 ± 4.5 pmol/min/mg | Human Liver Microsomes (Pooled) | [3] |
| Vmax (this compound Formation) | 131 pmol/min/mg | Human Liver Microsomes (Pooled) | [7] |
| Primary Metabolizing Enzyme | CYP2B6 | cDNA-expressed P450 isoforms, Immunoinhibition | [1] [7] |
| Major Alternative Pathway | Carbonyl Reductases (to threo/erythrohydrobupropion) | Human Liver and Intestinal Fractions | [7] |